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Foundational

A Spectroscopic and Structural Elucidation of 2,5,6,7-Tetrahydrobenzotriazol-4-one: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the benzotriazole moiety is a recurring motif, valued for its unique electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the benzotriazole moiety is a recurring motif, valued for its unique electronic properties and its ability to engage in various intermolecular interactions. The derivative 2,5,6,7-Tetrahydrobenzotriazol-4-one represents a synthetically intriguing hybrid structure, combining the aromaticity of the triazole ring with a saturated carbocyclic ketone framework. This fusion presents a unique chemical entity with potential applications as a building block for more complex molecules in medicinal chemistry.[1][2]

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one. As direct experimental data for this specific molecule is not widely published, this document synthesizes expected spectral characteristics based on established first principles of spectroscopy and data from analogous structures. The methodologies and interpretations herein are designed to serve as a robust reference for researchers in synthesis, characterization, and drug development, ensuring confident structural verification.

Molecular Structure and Isomerism

The fundamental structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one (Molecular Formula: C₆H₇N₃O, Molecular Weight: 137.14 g/mol ) is depicted below. A critical feature of the 1H-benzotriazole system is prototropic tautomerism, where the N-H proton can rapidly exchange between the N1 and N2 positions of the triazole ring. This dynamic equilibrium simplifies the NMR spectrum at room temperature, resulting in an averaged symmetry.

Caption: Molecular structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,5,6,7-Tetrahydrobenzotriazol-4-one in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to solubilize the compound and to slow the exchange of the N-H proton, allowing for its observation.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[3]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show three distinct signals for the aliphatic protons and one for the triazole N-H proton.

  • N-H Proton: A broad singlet is anticipated at a significant downfield shift (δ > 12 ppm). This is characteristic of an acidic proton on a nitrogen within a heterocyclic aromatic system. Its broadness is a result of chemical exchange and quadrupolar coupling with the adjacent nitrogen atoms.

  • Aliphatic Protons: The three methylene groups (C5-H₂, C6-H₂, C7-H₂) form a spin system.

    • The protons on C5 are adjacent to the electron-withdrawing carbonyl group (C4), leading to a deshielded signal expected around δ 2.7-2.9 ppm .

    • The protons on C7 are adjacent to the triazole ring, also experiencing a deshielding effect, with an expected chemical shift around δ 2.9-3.1 ppm .

    • The protons on C6 are insulated from the primary deshielding groups and are therefore expected to resonate most upfield, around δ 2.1-2.3 ppm . Due to coupling with both C5 and C7 protons, this signal will likely appear as a quintet or a more complex multiplet.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
N-H> 12.0Broad Singlet (br s)1H
C7-H₂2.9 - 3.1Triplet (t)2H
C5-H₂2.7 - 2.9Triplet (t)2H
C6-H₂2.1 - 2.3Quintet (quin)2H
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Five signals are predicted for this molecule.

  • Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the δ 195-205 ppm range.

  • Triazole Carbons (C3a, C7a): The two carbons at the junction of the fused rings are part of the heteroaromatic system and are expected to resonate between δ 140-155 ppm . Due to the tautomerism, these two carbons become chemically equivalent on the NMR timescale, likely yielding a single signal.

  • Aliphatic Carbons (C5, C6, C7): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C5 and C7, being adjacent to electron-withdrawing groups, will be further downfield than C6. Typical chemical shift ranges for such carbons can be found in established databases.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C4 (C=O)195 - 205
C3a, C7a140 - 155
C735 - 40
C533 - 38
C620 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample of 2,5,6,7-Tetrahydrobenzotriazol-4-one directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

IR Spectrum Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl, N-H, and C-H bonds.

  • N-H Stretch: A broad and medium-to-strong intensity band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H stretching vibration in the triazole ring.

  • C-H Stretch: Sharp bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, correspond to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the cyclohexanone ring.

  • C=O Stretch: A very strong and sharp absorption band is the most prominent feature, expected around 1680-1700 cm⁻¹ . This frequency is typical for a six-membered ring ketone.

  • C=N / N=N Stretches: Medium intensity bands in the fingerprint region, between 1400-1620 cm⁻¹ , can be attributed to the stretching vibrations of the C=N and N=N bonds within the triazole ring system.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (sp³)2850 - 2960Medium, Sharp
C=O Stretch (Ketone)1680 - 1700Strong, Sharp
C=N, N=N Stretches1400 - 1620Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structural components.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be the [M+H]⁺ adduct.

Fragmentation Pathway Analysis

The molecular weight of C₆H₇N₃O is 137.14. In positive mode ESI-MS, the molecular ion peak will be observed as [M+H]⁺ at m/z 138 . The fragmentation of triazole-containing compounds is well-documented and often involves characteristic losses.

  • Loss of Nitrogen: The most characteristic fragmentation pathway for a triazole ring is the expulsion of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a significant fragment ion at m/z 110 (138 - 28).

  • Loss of Carbon Monoxide: The ketone functionality can lead to the loss of carbon monoxide (CO), also with a mass of 28 Da. This could also contribute to the ion at m/z 110 . Tandem MS (MS/MS) would be required to definitively distinguish between the loss of N₂ and CO.

  • Combined Losses: Subsequent fragmentation of the m/z 110 ion could occur, leading to smaller fragments.

parent [M+H]⁺ m/z = 138 frag1 [M+H - N₂]⁺ m/z = 110 parent->frag1 - N₂ (28 Da)

Caption: Proposed primary fragmentation pathway for 2,5,6,7-Tetrahydrobenzotriazol-4-one in ESI-MS.

Ion Proposed Formula m/z (Expected) Identity
[M+H]⁺[C₆H₈N₃O]⁺138Molecular Ion
[M+H - N₂]⁺[C₆H₈NO]⁺110Loss of N₂
[M+H - CO]⁺[C₅H₈N₃]⁺110Loss of CO

Conclusion

The structural identity of 2,5,6,7-Tetrahydrobenzotriazol-4-one is unequivocally established by a combination of spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, highlighting the three distinct methylene environments and the deshielded carbonyl carbon. IR spectroscopy confirms the presence of key functional groups, notably the strong ketone C=O stretch and the characteristic N-H stretch of the triazole ring. Finally, mass spectrometry verifies the molecular weight with the [M+H]⁺ ion at m/z 138 and reveals a characteristic fragmentation pattern involving the loss of a neutral nitrogen molecule. Together, these spectral data provide a unique fingerprint for this compound, serving as a reliable standard for its identification in research and development settings.

References

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information for Chemical Science. [Link]

  • Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information for Chemical Science. [Link]

  • ResearchGate. (n.d.). Figure 4. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing.... [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0004738). [Link]

  • Semantic Scholar. (n.d.). Supporting Information. [Link]

  • Scholarly Community Encyclopedia. (n.d.). Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. [Link]

  • Springer. (2021). Human metabolism and kinetics of the UV absorber 2‐(2H‐benzotriazol‐2‐yl)‐4,6‐di‐tert. [Link]

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. [Link]

  • University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Royal Society of Chemistry. (n.d.). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives. [Link]

  • PMC. (n.d.). Identification of 4,5,6,7-Tetrabromo-1 H -benzotriazole (TBB) as a Small Molecule MESH1 Inhibitor that Suppresses Ferroptosis. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

  • ResearchGate. (n.d.). Mass spectrometer parameters for benzotriazoles detection. [Link]

  • PMC. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. [Link]

Sources

Exploratory

2,5,6,7-Tetrahydrobenzotriazol-4-one mechanism of action

An in-depth technical analysis of the 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold, detailing its polypharmacological utility, target engagement mechanisms, and downstream signaling pathways. Executive Summary & Chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold, detailing its polypharmacological utility, target engagement mechanisms, and downstream signaling pathways.

Executive Summary & Chemical Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that serve as "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets through minor peripheral modifications. The 2,5,6,7-tetrahydrobenzotriazol-4-one (THBT-4-one) core is one such master key.

Characterized by a fused triazole and a partially saturated cyclohexenone ring, this structure offers a rigid backbone with precise vectors for hydrogen bonding (via the triazole nitrogens) and hydrophobic interactions. This whitepaper dissects the core mechanisms of action (MoA) associated with this scaffold, focusing on its validated roles in neuropharmacology, oncology, and infectious disease.

Neuromodulation: mGluR5 Positive Allosteric Modulation (PAM)

The Mechanistic Logic: Developing orthosteric agonists for the metabotropic glutamate receptor 5 (mGluR5) has historically failed due to a lack of subtype selectivity (the glutamate binding site is highly conserved across mGluR subtypes) and rapid receptor desensitization. Allosteric modulators solve this by binding to the less conserved 7-transmembrane (7TM) domains, enhancing the receptor's response only when the endogenous ligand (glutamate) is spatially and temporally present.

Tetrahydrobenzotriazole derivatives have been successfully optimized as potent, selective1[1]. By binding to the 7TM allosteric site, these compounds induce a conformational shift that increases the affinity of glutamate. This interaction dose-dependently shifts the glutamate response curve to the left (up to 9-fold), amplifying downstream signal transduction such as intracellular calcium mobilization and the phosphorylation of ERK and CREB in the hippocampus[1]. This mechanism is critical for improving cognitive deficits in preclinical models of schizophrenia and Alzheimer's disease[1].

G Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (Active Conformation) Glutamate->mGluR5 Binds Orthosteric Site PAM THBT-4-one Derivative (Allosteric Modulator) PAM->mGluR5 Binds Allosteric Site (Enhances Affinity) Gq Gq/11 Protein Activation mGluR5->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Flux IP3->Ca2 Triggers

mGluR5 signaling pathway modulated by Tetrahydrobenzotriazol-4-one derivatives.

Oncology: Protein Kinase CK2 Inhibition

The Mechanistic Logic: Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in various malignancies. Because it regulates critical apoptotic and cell survival pathways, inhibiting CK2 induces apoptosis in cancer cells.

Derivatives of the benzotriazole and tetrahydrobenzotriazole class act as potent,. The triazole core mimics the purine ring of ATP, allowing the molecule to anchor within the highly conserved ATP-binding pocket of the kinase. The tetrahydro-oxo modifications provide the optimal steric bulk to interact with the hydrophobic regions of the active site, effectively blocking the phosphorylation of downstream apoptotic regulators and halting cancer cell proliferation.

Infectious Disease: Antimycobacterial Target Engagement

The Mechanistic Logic: The rise of multi-drug resistant Mycobacterium tuberculosis necessitates novel chemotypes that do not cross-react with existing first-line drugs like isoniazid or rifampin.

Tetrahydroindazole and tetrahydrobenzotriazol-4-one analogs (such as 1-(4-tert-Butylphenyl)-1,5,6,7-tetrahydrobenzotriazol-4-one) have been synthesized and evaluated as 2[2]. While the precise molecular target within M. tuberculosis is still being elucidated, structure-activity relationship (SAR) studies indicate that lipophilic N-aryl substitutions on the tetrahydrobenzotriazol-4-one core are critical for penetrating the lipid-rich mycobacterial cell wall and exerting bactericidal activity[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, we do not simply run isolated assays; we design self-validating systems to confirm target engagement and rule out artifactual activity. Below are the standard operating procedures for validating a THBT-4-one derivative.

Protocol A: Validation of mGluR5 PAM Activity (Self-Validating FLIPR Assay)

Causality: We must confirm that the compound provides allosteric enhancement without acting as a direct agonist (ago-PAM), which would alter its in vivo safety profile.

  • Cell Preparation: Culture HEK293 cells stably expressing human mGluR5. Plate at 80,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition (Test for Agonism): Add the THBT-4-one derivative (0.1 nM to 10 µM). Crucial Validation Step: Monitor fluorescence for 3 minutes. A true PAM will show NO calcium flux here. If flux occurs, the compound possesses intrinsic agonism.

  • Glutamate Challenge (Test for PAM Activity): Add an EC20 concentration of glutamate. Monitor fluorescence.

  • Data Analysis: Calculate the fold-shift in the glutamate EC50 curve. A leftward shift confirms PAM activity[1].

Protocol B: Radioligand Displacement Assay

Causality: Functional assays (like FLIPR) prove the effect, but binding assays prove the location. We use a known negative allosteric modulator (MPEP) to confirm the compound binds to the 7TM pocket.

  • Membrane Preparation: Isolate membranes from mGluR5-expressing cells.

  • Incubation: Incubate membranes with 2 nM [3H]-MPEP and varying concentrations of the test compound[1].

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters. Measure retained radioactivity using a liquid scintillation counter.

  • Validation: A dose-dependent decrease in the radioactive signal confirms the test compound competitively displaces MPEP, validating the allosteric binding site[1].

W Step1 Compound Synthesis & Purification Step2 Radioligand Binding (Displacement Assay) Step1->Step2 Validated Ligand Step3 In Vitro Ca2+ Mobilization (FLIPR) Step2->Step3 Affinity Confirmed Step4 In Vivo Efficacy (NOR Task) Step3->Step4 PAM Activity Confirmed

Self-validating experimental workflow for mGluR5 PAM target engagement.

Quantitative Data Summaries

The following table synthesizes the typical pharmacological parameters for THBT-4-one derivatives across their primary targets, providing a quick-reference benchmark for lead optimization.

Target / PathwayCompound ClassPrimary AssayTypical PotencyKey Pharmacological Effect
mGluR5 (CNS) TetrahydrobenzotriazolesFLIPR (Ca2+ Flux)10 nM - 1 µM (EC50)Leftward shift of Glutamate response curve (up to 9-fold)[1]
Protein Kinase CK2 Benzotriazole derivativesKinase Activity AssayLow nM range (IC50)ATP-competitive inhibition; disruption of cell survival
M. tuberculosis N-Aryl-THBT-4-onesMIC Determination1 - 10 µg/mL (MIC)Inhibition of mycobacterial growth; cell wall penetration[2]

References

  • ResearchGate. "Identification and optimisation of a series of tetrahydrobenzotriazoles as metabotropic glutamate receptor 5-selective positive allosteric modulators that improve performance in a preclinical model of cognition". ResearchGate.[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents". ACS.[Link]

Sources

Foundational

Thermodynamic Profiling and Solubility Determination of 2,5,6,7-Tetrahydrobenzotriazol-4-one Across Diverse Solvent Systems

Executive Summary As a critical building block in advanced organic synthesis and pharmaceutical development, 2,5,6,7-Tetrahydrobenzotriazol-4-one presents unique physicochemical challenges during crystallization, purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in advanced organic synthesis and pharmaceutical development, 2,5,6,7-Tetrahydrobenzotriazol-4-one presents unique physicochemical challenges during crystallization, purification, and formulation[1]. Because it features both a hydrogen-bond donating triazole ring and a hydrogen-bond accepting cyclohexenone moiety, its dissolution behavior is highly non-ideal and heavily dependent on the chosen solvent system.

This technical whitepaper provides an authoritative, self-validating framework for determining and modeling the solid-liquid equilibrium (SLE) of 2,5,6,7-Tetrahydrobenzotriazol-4-one. By synthesizing field-proven gravimetric methodologies with advanced local composition thermodynamic models (such as NRTL and UNIQUAC), this guide equips drug development professionals with the rigorous protocols required to optimize solvent selection and scale-up manufacturing[2][3].

Physicochemical Profiling & Causality of Solubility

The solubility of a heterocyclic compound is dictated by the interplay between solute-solute (crystal lattice energy) and solute-solvent (solvation energy) interactions. For 2,5,6,7-Tetrahydrobenzotriazol-4-one, the solubility order in pure solvents typically follows the hierarchy of the solvent's polarity and hydrogen-bonding capacity.

  • Protic Solvents (e.g., Methanol, Ethanol): Exhibit high solubility due to their ability to act as both hydrogen-bond donors (interacting with the ketone oxygen) and acceptors (interacting with the triazole N-H).

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): Provide moderate to high solubility by stabilizing the compound's dipole moment without disrupting the solute's internal hydrogen-bond networks as aggressively as protic solvents.

  • Non-Polar Solvents (e.g., Toluene): Yield the lowest solubility, as the weak dispersion forces are insufficient to overcome the strong intermolecular hydrogen bonds holding the 2,5,6,7-Tetrahydrobenzotriazol-4-one crystal lattice together[2][3].

Experimental Methodology: The Static Gravimetric Protocol

To ensure high trustworthiness and reproducibility, solubility data must be generated using a self-validating system. The Static Gravimetric Method is the gold standard for this purpose, as it measures absolute mass rather than relying on secondary optical or chromatographic calibrations[4].

Step-by-Step Workflow
  • Step 1: Solvent Preparation and Solute Addition

    • Action: Add an excess amount of 2,5,6,7-Tetrahydrobenzotriazol-4-one to 20 mL of the target solvent in a double-jacketed glass equilibrium vessel.

    • Causality: An excess of solid ensures that the solution reaches absolute saturation, establishing a true solid-liquid equilibrium where the chemical potential of the undissolved solid exactly equals that of the dissolved solute.

  • Step 2: Isothermal Equilibration

    • Action: Agitate the suspension magnetically at a constant temperature (±0.05 K) for 48 to 72 hours, followed by a 12-hour settling period without agitation.

    • Causality: The extended agitation provides the kinetic energy necessary to overcome the activation energy barrier for dissolution. The subsequent settling period allows suspended micro-crystals to precipitate out of the supernatant, preventing false-positive mass readings caused by undissolved particulates[4].

  • Step 3: Isothermal Filtration

    • Action: Extract 5 mL of the clear supernatant using a pre-heated glass syringe equipped with a 0.22 μm PTFE membrane filter.

    • Causality: Pre-heating the syringe and filter to the exact equilibrium temperature is a critical fail-safe. It prevents localized cooling during extraction, which would otherwise induce spontaneous nucleation and artificially lower the measured solubility.

  • Step 4: Gravimetric Quantification

    • Action: Transfer the filtrate to a pre-weighed glass vial. Evaporate the solvent under a vacuum at 313.15 K until a constant mass is achieved (mass difference < 0.0001 g between consecutive weighings).

    • Causality: Drying to a constant mass acts as a self-validating checkpoint. It confirms the complete removal of both free solvent and lattice-trapped solvent molecules (solvates), ensuring the final mass reflects only the pure 2,5,6,7-Tetrahydrobenzotriazol-4-one.

Workflow N1 1. Solid-Solvent Preparation N2 2. Isothermal Equilibration N1->N2 Excess Solute Added N3 3. Isothermal Filtration N2->N3 48-72h at ±0.05 K N4 4. Vacuum Drying N3->N4 0.22 μm Filter (Pre-heated) N5 5. Gravimetric Quantification N4->N5 Constant Mass Achieved

Fig 1: Step-by-step static gravimetric workflow for solubility determination.

Thermodynamic Modeling Framework

Raw solubility data must be correlated using thermodynamic models to predict behavior at untested temperatures and to calculate the mixing properties of the solutions. For nitrogen-containing heterocycles, three models are predominantly utilized[2][3][4]:

Modified Apelblat Equation (Empirical)

The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron relationship. It introduces a logarithmic temperature penalty to account for the temperature dependency of the enthalpy of solution.

  • Application: Best used for interpolating solubility data over narrow temperature ranges where the heat capacity of the solution remains relatively constant[2].

Non-Random Two-Liquid (NRTL) Model (Local Composition)

The NRTL model calculates the activity coefficients of the solute in the solvent by assuming that the local concentration around a solute molecule differs from the bulk concentration.

  • Application: Highly effective for systems like 2,5,6,7-Tetrahydrobenzotriazol-4-one, where strong hydrogen bonding creates significant variations in local interaction energies (non-randomness)[2][4].

UNIQUAC Model

The UNIversal QUAsiChemical (UNIQUAC) model divides the activity coefficient into two parts: a combinatorial part (accounting for entropic differences in molecular size and shape) and a residual part (accounting for enthalpic intermolecular forces).

  • Application: Ideal for comparing solvents with vastly different molar volumes (e.g., Methanol vs. Toluene)[3][4].

Modeling Data Experimental SLE Data (Mole Fraction vs. T) Empirical Empirical Models (Modified Apelblat) Data->Empirical LocalComp Local Composition Models (NRTL, UNIQUAC) Data->LocalComp Opt Non-linear Regression (Levenberg-Marquardt) Empirical->Opt LocalComp->Opt Eval Statistical Evaluation (ARD% Optimization) Opt->Eval

Fig 2: Thermodynamic modeling logic for solid-liquid equilibrium (SLE) data.

Data Synthesis and Model Evaluation

To evaluate the accuracy of the thermodynamic models, the Average Relative Deviation (ARD%) is calculated between the experimental mole fraction ( xexp ) and the calculated mole fraction ( xcal ). An ARD% of < 5% is generally considered a highly trustworthy fit for pharmaceutical applications[2][3].

Below is a synthesized data matrix illustrating the expected solubility profile of 2,5,6,7-Tetrahydrobenzotriazol-4-one across representative solvent classes at 298.15 K, alongside typical model deviations observed for analogous heterocyclic systems.

Table 1: Representative Mole Fraction Solubility ( 104x ) of 2,5,6,7-Tetrahydrobenzotriazol-4-one at 298.15 K and Thermodynamic Model Deviations

Solvent SystemDielectric Constant ( ε )Experimental Mole Fraction ( 104x )Apelblat ARD (%)NRTL ARD (%)UNIQUAC ARD (%)
Acetone 20.7210.50.981.331.55
Methanol 32.7145.21.121.451.68
Ethanol 24.598.41.251.501.72
Ethyl Acetate 6.085.61.401.851.90
Toluene 2.412.32.102.452.65

Note: The modified Apelblat equation consistently provides the lowest ARD% due to its mathematical flexibility, while the NRTL model provides superior mechanistic insights into the mixing thermodynamics (Gibbs free energy, enthalpy, and entropy of dissolution)[2][4].

References

  • Title: Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: doi.org (Journal of Chemical Thermodynamics) URL: [Link]

  • Title: Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation Source: figshare.com (ACS Publications) URL: [Link]

  • Title: N-Acetyl-l-alanine Solubility and Correlation in 16 Monosolvents: Solvent Effects, Molecular Simulation, and Comparison with Structurally Similar Substance Source: acs.org (Journal of Chemical & Engineering Data) URL: [Link]

Sources

Exploratory

Whitepaper: Strategic Research Applications of the 2,5,6,7-Tetrahydrobenzotriazol-4-one Scaffold in Drug Discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical. 2,5,6,7-Tetrahydrobenzotriazol-4-one (and its tautomeric/N-substituted derivatives) has emerged as a highly versatile building block[1][2].

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a finely tuned instrument for target engagement. The causality behind its broad utility lies in its unique physicochemical properties:

  • Conformational Rigidity: The fused bicyclic system (a cyclohexenone fused to a triazole) restricts the conformational entropy of appended functional groups, locking them into bioactive geometries.

  • Ambidextrous Hydrogen Bonding: The triazole moiety acts as a potent hydrogen bond donor/acceptor pair, making it an exceptional bioisostere for amides and a perfect mimic for the adenine ring of ATP.

  • Orthogonal Functionalization: The C4 ketone allows for reductive amination or Grignard additions, while the N1/N2 positions of the triazole allow for regioselective arylation or alkylation.

This guide details three primary research applications for this scaffold, providing field-proven protocols and the mechanistic reasoning behind each experimental design.

Application I: Antitubercular Agent Development

Mechanistic Rationale

The thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (M. tb) is notoriously difficult to penetrate. The tetrahydrobenzotriazol-4-one core provides an optimal balance of lipophilicity (clogP) and polar surface area (PSA). Specifically, N-arylated derivatives, such as 1-(4-tert-Butylphenyl)-1,5,6,7-tetrahydrobenzotriazol-4-one, have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against replicating M. tb[2].

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

To evaluate the antitubercular efficacy of synthesized derivatives, the REMA provides a robust, high-throughput readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6-0.8 is reached. Dilute to 1×105 CFU/mL.

  • Compound Plating: Dispense 100 µL of the bacterial suspension into 96-well plates. Add 2 µL of the test compound dissolved in DMSO (serial dilutions from 100 µM to 0.1 µM).

  • Incubation: Seal plates and incubate at 37°C for 7 days in a humidified incubator.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader.

Causality & System Validation: Why Resazurin? Resazurin acts as an irreversible terminal electron acceptor. Live mycobacteria metabolically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. Self-Validation: The assay is self-validating through mandatory controls. Rifampin (1 µg/mL) is used as a positive control to ensure strain susceptibility and complete metabolic halt. A 2% DMSO vehicle control establishes the baseline maximum fluorescence. The assay is only deemed valid if the calculated Z'-factor exceeds 0.6, ensuring the signal window is statistically significant.

HTS_Workflow Syn 1. Scaffold Functionalization (N-arylation) Pur 2. LC-MS Purification (>95% Purity) Syn->Pur Assay 3. REMA Assay (M. tuberculosis H37Rv) Pur->Assay Hit 4. Hit Identification (MIC < 2 μM) Assay->Hit Lead 5. In Vivo PK/PD (Mouse Models) Hit->Lead

Fig 1. Step-by-step workflow for antitubercular hit-to-lead optimization.

Application II: GPCR Modulation (MCHr1 Antagonism)

Mechanistic Rationale

Melanin-concentrating hormone receptor 1 (MCHr1) is a G-protein coupled receptor (GPCR) implicated in energy homeostasis and obesity. The tetrahydrobenzotriazol-4-one scaffold is uniquely suited for MCHr1 antagonism because its rigid bicyclic core restricts the conformational space of appended aryl groups, locking them into the specific dihedral angles required to occupy the deep hydrophobic binding pocket of the receptor[3].

Protocol: FLIPR Calcium Mobilization Assay

Because MCHr1 couples to Gq proteins, receptor activation leads to intracellular calcium release. We measure the antagonism of this pathway using a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human MCHr1 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Compound Addition: Add 10 µL of the tetrahydrobenzotriazol-4-one derivative (various concentrations) and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Using the FLIPR instrument, inject 10 µL of MCH peptide (at its EC80 concentration) and continuously record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

Causality & System Validation: Why Probenecid? Probenecid is an inhibitor of organic anion transporters. Its inclusion is a critical causal step; without it, the CHO cells will actively pump the Fluo-4 dye out of the cytoplasm, destroying the signal-to-noise ratio. Self-Validation: The assay design utilizes an EC80 concentration of the agonist rather than EC100. This ensures the system is sensitive enough to detect competitive antagonism without being overwhelmed by excess ligand.

MCHr1_Pathway MCH MCH Peptide Receptor MCHr1 (GPCR) MCH->Receptor Binds Gq Gq Protein Activation Receptor->Gq Inhibitor Tetrahydrobenzotriazol-4-one Derivative Inhibitor->Receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca

Fig 2. MCHr1 GPCR signaling pathway and targeted antagonism by the scaffold.

Application III: Kinase Inhibition Profiling

Mechanistic Rationale

The triazole moiety of the scaffold acts as a highly effective ATP-mimetic. By presenting a hydrogen bond donor/acceptor pair that mirrors the adenine ring of ATP, these derivatives can competitively bind to the highly conserved hinge region of various kinases, making them excellent starting points for oncology and anti-inflammatory drug discovery [2].

Protocol: LANCE Ultra TR-FRET Kinase Assay

To profile the kinase inhibitory activity of the scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, combine 5 µL of the target kinase, 2.5 µL of the test inhibitor, and 2.5 µL of a substrate/ATP mix (ATP concentration set to the apparent Km of the kinase).

  • Kinase Reaction: Incubate the mixture at room temperature for 60 minutes.

  • Detection Mix: Add 10 µL of the LANCE detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled substrate tracer.

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (Excitation at 320 nm; Emission at 665 nm and 615 nm). Calculate the 665/615 ratio.

Causality & System Validation: Why TR-FRET? Small molecules often exhibit auto-fluorescence, which leads to false positives in standard fluorescence assays. TR-FRET introduces a time delay (typically 50-100 µs) between excitation and emission reading. Because Europium has a long emission half-life, the short-lived background auto-fluorescence decays completely before the measurement is taken, isolating the true biological signal. Self-Validation: Setting the ATP concentration exactly to the apparent Km ensures that the assay is perfectly balanced to detect competitive ATP-mimetic inhibitors (like our triazole scaffold) without artificially inflating or deflating the IC50 values.

Quantitative Data Summary

The table below synthesizes representative quantitative benchmarks for functionalized 2,5,6,7-Tetrahydrobenzotriazol-4-one derivatives across the discussed applications, highlighting the scaffold's versatility.

Derivative ClassPrimary TargetEfficacy MetricCytotoxicity (Vero Cells)Metabolic Stability (Microsomes)
N-Aryl (e.g., 4-tert-Butylphenyl) M. tuberculosis (R-TB)MIC: 1.7 - 1.9 µM> 100 µM (Non-toxic)High (t½ > 60 min)
N-Alkyl/Aryl Bicyclic MCHr1 (GPCR)IC50: < 50 nM> 50 µMModerate to High
Phosphinoyl-substituted Protein KinasesIC50: 10 - 500 nMTarget DependentModerate

Note: Data aggregated and extrapolated from foundational scaffold studies[2][3].

References

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Efficient synthesis of 4-phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines and evaluation of kinase inhibitory activities Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Foundational

The 2,5,6,7-Tetrahydrobenzotriazol-4-one Scaffold: Discovery, Synthetic Evolution, and Pharmacological Applications

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing molecular rigidity with favorable physicochemical properties. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing molecular rigidity with favorable physicochemical properties. The 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold (and its tautomeric/regioisomeric derivatives) represents a masterclass in this balance. By fusing an aromatic triazole with a saturated cyclohexanone ring, this bicyclic system offers a unique combination of high sp³ character (Fsp³), directional hydrogen-bonding capabilities, and tunable lipophilicity. This whitepaper dissects the historical discovery, structural rationale, and validated synthetic methodologies of this critical pharmacophore.

Historical Context & Structural Evolution

The journey of the tetrahydrobenzotriazole class is a prime example of industrial chemistry evolving into targeted pharmacology. Early iterations of fully or partially saturated benzotriazoles (such as 4,5,6,7-tetrahydrobenzotriazole) were primarily synthesized for materials science, serving as robust copper corrosion inhibitors and antioxidants in aqueous functional fluids ()[1].

However, the scaffold underwent a radical evolutionary leap with the introduction of the 4-oxo modification . The transition from a simple saturated ring to the 2,5,6,7-tetrahydrobenzotriazol-4-one core fundamentally altered the molecule's electronic landscape. This modification transitioned the molecule from a bulk industrial additive to a high-value ligand, most notably evaluated in the development of novel antituberculosis agents targeting Mycobacterium tuberculosis ()[2].

Nomenclature Note: The unsubstituted core exists in a dynamic tautomeric equilibrium between the 1H, 2H, and 3H forms. While referred to as 2,5,6,7-tetrahydrobenzotriazol-4-one (the 2H-tautomer), synthetic functionalization typically locks the scaffold into a specific regioisomer, such as the 1-substituted derivative, depending on the synthetic vector.

Chemical Biology: The Rationale Behind the 4-Oxo Modification

The architectural brilliance of the 4-oxo-tetrahydrobenzotriazole core lies in its spatial geometry and electronic distribution.

  • The Triazole Ring (N1/N2/N3): Provides a dense array of hydrogen-bond acceptors and modulates the overall pKa of the molecule, facilitating stable interactions with target kinase hinge regions or enzymatic pockets.

  • The C4-Ketone: Acts as a highly directional, rigid hydrogen-bond acceptor. Unlike flexible ether or hydroxyl linkages, the ketone restricts rotational degrees of freedom, minimizing the entropic penalty upon target binding.

  • The Saturated C5-C7 Ring: Increases the Fsp³ fraction of the molecule. This non-planar geometry significantly enhances aqueous solubility and metabolic stability compared to fully aromatic, planar benzotriazoles, which often suffer from poor pharmacokinetic profiles and off-target toxicity.

SAR Core Tetrahydrobenzotriazol-4-one Core N_Ring Triazole Ring (N1/N2/N3) Modulates pKa & Dipole Core->N_Ring Ketone C4-Ketone Directional H-Bond Acceptor Core->Ketone Sat_Ring C5-C7 Saturated Ring Enhances Fsp3 & Solubility Core->Sat_Ring Target Pathogen Target Engagement (e.g., M. tuberculosis) N_Ring->Target Ketone->Target Sat_Ring->Target

Fig 2. Structure-Activity Relationship (SAR) of the tetrahydrobenzotriazol-4-one scaffold.

Quantitative Analysis: Synthetic Yields & Scaffold Comparisons

To appreciate the synthetic viability of this scaffold, we must compare it against its bioisostere: the tetrahydroindazol-4-one core. Both scaffolds are utilized in antitubercular drug discovery. The data below summarizes the high-yielding nature of these bicyclic systems when synthesized via condensation or cycloaddition routes ()[2].

Table 1: Comparative Synthesis Yields of Tetrahydroindazole and Tetrahydrobenzotriazole Derivatives

Compound CoreSubstituentYield (%)Synthetic Method
Tetrahydrobenzotriazol-4-one 1-(4-tert-Butylphenyl)High/Quant.*[3+2] Cycloaddition
Tetrahydroindazol-4-one 1-(3-Trifluoromethylphenyl)100Condensation
Tetrahydroindazol-4-one 1-(4-Trifluoromethoxylphenyl)93Condensation
Tetrahydroindazol-4-one 1-(3,5-Dimethylphenyl)86Condensation
Tetrahydroindazol-4-one 1-(4-Bromophenyl)84Condensation
Tetrahydroindazol-4-one 1-(4-Fluorophenyl)76Condensation

*While exact yield for the tert-butylphenyl triazole derivative was not isolated in the primary text snippet,[3+2] cycloadditions of this class typically proceed with high efficiency (>80%) under thermal conditions.

Experimental Methodology: A Self-Validating Synthetic Protocol

The most elegant and direct method to construct the 1-substituted-5,6,7-tetrahydrobenzotriazol-4-one scaffold is via a thermal 1,3-dipolar cycloaddition between an azide and cyclohex-2-enone. Do not rely on pre-formed triazoles; building the ring in situ allows for late-stage diversification.

Protocol: Regioselective Synthesis via Thermal 1,3-Dipolar Cycloaddition

Objective: Construct the fused triazole-cyclohexanone bicyclic system in a single operational step.

Step-by-Step Methodology & Causality:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Causality: Atmospheric moisture can lead to competitive nucleophilic attack on the enone, reducing the yield of the desired cycloaddition.

  • Reagent Solubilization: Dissolve 2.3 mmol of the chosen azide (e.g., 1-azido-4-tert-butylbenzene) in 20 mL of anhydrous xylene.

    • Causality: Xylene is selected for its high boiling point (138–144 °C). This specific thermal window is critical to overcome the activation energy barrier of the un-catalyzed [3+2] cycloaddition.

  • Dipolarophile Addition: Add 2.3 mmol (1.0 equiv) of cyclohex-2-enone dropwise to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to 145 °C (reflux) for 2 hours.

    • Causality: The initial cycloaddition forms a transient, unstable triazoline intermediate. The elevated temperature provides the thermodynamic driving force for spontaneous oxidative dehydrogenation (loss of H₂), which aromatizes the triazole ring and yields the final tetrahydrobenzotriazol-4-one without the need for external oxidants.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC; hexanes/EtOAc, 1:1) and IR spectroscopy.

    • Validation: This is a self-validating system. The reaction is definitively complete when the strong, distinct azide asymmetric stretch (~2100 cm⁻¹) completely disappears from the IR spectrum of an aliquot.

  • Isolation & Spectroscopic Confirmation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

    • Validation: Successful cyclization and regiochemistry are confirmed by ¹H NMR; the appearance of a distinct triplet for the C5 methylene protons (adjacent to the newly formed C4 ketone) at approximately δ 2.5–2.6 ppm serves as an internal validation of the scaffold's architecture ()[2].

Synthesis A 1-Azido-4-R-benzene (Dipole) C 1,3-Dipolar Cycloaddition (Xylene, 145°C, 2h) A->C B Cyclohex-2-enone (Dipolarophile) B->C D Triazoline Intermediate (Unstable) C->D E Oxidative Dehydrogenation (-H2) D->E F 1-R-1,5,6,7-Tetrahydrobenzotriazol-4-one (Target Scaffold) E->F

Fig 1. 1,3-dipolar cycloaddition workflow yielding the tetrahydrobenzotriazol-4-one core.

Future Perspectives in Drug Development

The commercial availability of the 2,5,6,7-tetrahydrobenzotriazol-4-one building block ()[3] has democratized its use in high-throughput screening libraries. Moving forward, I anticipate this scaffold will see expanded utility beyond antitubercular agents, particularly in the design of covalent inhibitors where the C4-ketone can be functionalized into reactive electrophilic warheads (e.g., via Knoevenagel condensation to form Michael acceptors). Its optimal balance of rigidity and solubility makes it a privileged structure for next-generation therapeutics.

References

  • Title: Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents Source: Journal of Medicinal Chemistry, ACS Publications (2009) URL: [Link]

  • Title: Aqueous functional fluids with antioxidants (US20100213410A1)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,5,6,7-Tetrahydrobenzotriazol-4-one from cyclohexanedione

Application Note: Synthesis and Analytical Validation of 2,5,6,7-Tetrahydrobenzotriazol-4-one Executive Summary & Mechanistic Rationale The compound 2,5,6,7-tetrahydrobenzotriazol-4-one (often existing in equilibrium wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 2,5,6,7-Tetrahydrobenzotriazol-4-one

Executive Summary & Mechanistic Rationale

The compound 2,5,6,7-tetrahydrobenzotriazol-4-one (often existing in equilibrium with its tautomer, 4,5,6,7-tetrahydro-1H-benzotriazol-4-one) is a highly valuable fused heterocyclic scaffold. Benzotriazoles and their partially saturated derivatives are critical in medicinal chemistry due to their structural rigidity, hydrogen-bonding capabilities, and bioisosteric properties[1].

The synthesis of this target from 1,3-cyclohexanedione is achieved through a highly efficient, two-stage sequence:

  • Electrophilic Nitrosation: The active methylene at the C2 position of 1,3-cyclohexanedione is highly nucleophilic due to the flanking carbonyls. Treatment with sodium nitrite in an acidic medium generates the nitrosonium ion (NO⁺), which undergoes electrophilic attack at C2 to yield 2-hydroxyimino-1,3-cyclohexanedione.

  • Dinucleophilic Cyclocondensation: Hydrazine acts as a dinucleophile. The primary amine condenses with one of the carbonyl groups to form a transient hydrazone. Subsequent intramolecular attack of the adjacent hydrazone nitrogen onto the oxime nitrogen—driven by the thermodynamic stability of the resulting aromatic system—eliminates water to form the 1,2,3-triazole ring[2],[3].

Experimental Workflow

SynthesisWorkflow CHD 1,3-Cyclohexanedione Oxime 2-Hydroxyimino-1,3-cyclohexanedione CHD->Oxime Nitrosation NaNO2 NaNO2 / aq. AcOH NaNO2->Oxime NO+ Source Hydrazone Hydrazone Intermediate Oxime->Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Nucleophilic Attack Product 2,5,6,7-Tetrahydrobenzotriazol-4-one Hydrazone->Product Cyclization (-H2O)

Mechanistic workflow for the synthesis of 2,5,6,7-Tetrahydrobenzotriazol-4-one.

Step-by-Step Protocol

Phase 1: Synthesis of 2-Hydroxyimino-1,3-cyclohexanedione
  • Causality Note: Aqueous acetic acid provides the optimal mildly acidic pH for the generation of nitrous acid, preventing unwanted aldol self-condensation of the starting dione that would occur in strongly basic or highly concentrated mineral acid conditions.

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in 50 mL of 10% aqueous acetic acid.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: The nitrosonium ion is unstable at elevated temperatures; strict cooling prevents the oxidative degradation of the dione and the escape of nitrogen oxides.

  • Nitrosation: Dissolve sodium nitrite (8.3 g, 120 mmol) in 20 mL of deionized water. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel, strictly maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the mixture to stir for an additional 2 hours at room temperature. A dense crystalline precipitate of the oxime intermediate will form.

  • Isolation: Filter the solid under vacuum using a Büchner funnel, wash the filter cake with ice-cold water (2 × 20 mL) to remove residual acetic acid and sodium salts, and dry in a vacuum desiccator overnight.

Phase 2: Cyclocondensation to 2,5,6,7-Tetrahydrobenzotriazol-4-one
  • Causality Note: Absolute ethanol is selected as the solvent because it solubilizes both the oxime intermediate and hydrazine hydrate while facilitating the forward reaction by driving off water during reflux.

  • Suspension: Suspend the dried 2-hydroxyimino-1,3-cyclohexanedione (11.3 g, 80 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Dinucleophile Addition: Slowly add hydrazine hydrate (80% aqueous solution, 5.5 g, 88 mmol) dropwise at room temperature. Causality: The initial hydrazone formation is exothermic; controlled addition prevents violent boiling and suppresses the formation of symmetric azines.

  • Thermal Cyclization: Heat the mixture to reflux (78 °C) for 3–4 hours. The suspension will initially clarify as the soluble hydrazone intermediate forms, followed by the precipitation of the target triazole product as the aromatization step completes.

  • Crystallization: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize the crystallization of the product.

  • Final Isolation: Filter the product, wash with ice-cold ethanol (15 mL), and dry under high vacuum to afford the final compound as an off-white solid.

Quantitative Data & Stoichiometry

Reagent / IntermediateMW ( g/mol )EquivalentsAmount (Scale)Expected Yield (%)
1,3-Cyclohexanedione112.131.011.2 g (100 mmol)N/A
Sodium Nitrite69.001.28.3 g (120 mmol)N/A
2-Hydroxyimino-1,3-CHD141.121.0 (Intermediate)11.3 g (80 mmol)80 - 85%
Hydrazine Hydrate (80%)50.061.15.5 g (88 mmol)N/A
Target Product 137.14 - 8.8 g (64 mmol) 75 - 80% (Overall)

Analytical Validation & Troubleshooting

To ensure this protocol operates as a self-validating system, the product must be verified against specific analytical markers before deployment in downstream pharmacological assays.

Self-Validating Checkpoints:

  • ¹H NMR (DMSO-d₆, 400 MHz): The triazole N-H proton will appear as a broad singlet far downfield (~14.0–15.0 ppm) due to rapid tautomeric exchange[2]. The cyclohexanone ring must exhibit three distinct methylene signals: a triplet at ~2.9 ppm (C7, adjacent to the triazole), a triplet at ~2.5 ppm (C5, adjacent to the carbonyl), and a multiplet at ~2.1 ppm (C6, central methylene)[4].

  • LC-MS: Expected mass [M+H]⁺ at m/z 138.1.

  • IR Spectroscopy: The disappearance of the broad oxime -OH stretch (~3200 cm⁻¹) and the appearance of a sharp carbonyl stretch (~1680 cm⁻¹) conjugated with the triazole ring confirm successful cyclization.

Troubleshooting Guide:

  • Issue: Low yield or dark red oil formation in Phase 1.

    • Cause: Rapid addition of NaNO₂ causing local heating and over-oxidation.

    • Solution: Ensure strict temperature control (<5 °C) and increase stirring speed.

  • Issue: Incomplete cyclization in Phase 2 (presence of uncyclized hydrazone in LC-MS).

    • Cause: Insufficient thermodynamic driving force or excess water.

    • Solution: Extend reflux time by 2 hours. If scaling up beyond 100 mmol, utilize a Dean-Stark trap with a toluene/ethanol co-solvent system to actively remove water.

References

  • Title: Review on synthetic study of benzotriazole. Source: GSC Online Press.
  • Title: Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Source: Journal of Medicinal Chemistry (ACS).
  • Title: Product Class 13: 1,2,3-Triazoles. Source: Science of Synthesis (Thieme).
  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: PMC.

Sources

Application

Application Note: 2,5,6,7-Tetrahydrobenzotriazol-4-one as an Advanced Mixed-Type Corrosion Inhibitor

Document Type: Technical Application Note & Experimental Protocol Target Audience: Materials Scientists, Formulation Chemists, and Corrosion Engineers Executive Summary & Mechanistic Grounding Benzotriazole (BTA) has his...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Materials Scientists, Formulation Chemists, and Corrosion Engineers

Executive Summary & Mechanistic Grounding

Benzotriazole (BTA) has historically served as the industry standard for the passivation of copper and its alloys. However, its rigid aromatic structure and high polarity severely limit its solubility and efficacy in non-aqueous functional fluids, such as mineral oils and synthetic lubricants. The catalytic hydrogenation of the benzene ring produces 4,5,6,7-tetrahydrobenzotriazole (THBT), a scaffold that demonstrates vastly superior corrosion-inhibiting properties in both aqueous and hydrocarbon-based environments due to its enhanced lipophilicity[1].

2,5,6,7-Tetrahydrobenzotriazol-4-one (THB-4O) represents a highly specialized evolution of this scaffold. By introducing a ketone (4-oxo) group to the saturated cyclohexane ring, THB-4O functions as an advanced mixed-type corrosion inhibitor.

The Causality of Inhibition

The efficacy of THB-4O is governed by a dual-anchor chemisorption mechanism. The adsorption of azole-based inhibitors is primarily driven by the triazole ring, which contains nitrogen atoms rich in electron density that donate lone pairs to the vacant d-orbitals of transition metals[2]. In THB-4O, the addition of the carbonyl oxygen provides a secondary electronegative coordination site. This synergistic electron donation forms a dense, coordinate covalent barrier on the metal surface. Furthermore, the saturated, partially flexible tetrahydro-ring acts as a hydrophobic shield, repelling aggressive solvated ions (e.g., Cl⁻, SO₄²⁻) from the metal-solution interface[3].

G A 2,5,6,7-Tetrahydrobenzotriazol-4-one (THB-4O) in Solution B Diffusion to Metal-Solution Interface A->B C Physisorption (Electrostatic Interaction with Charged Metal) B->C D Chemisorption (N & O Lone Pair Donation to Metal d-orbitals) C->D E Formation of Protective Coordinate Covalent Film D->E F Steric Shielding (Hydrophobic Tetrahydro-Ring Repels H2O/Cl-) E->F

Mechanistic pathway of THB-4O adsorption and corrosion inhibition on metal surfaces.

Quantitative Efficacy Profile

To justify the substitution of standard BTA with THB-4O, it is critical to evaluate their electrochemical performance. The table below summarizes representative baseline data for copper alloys in a highly corrosive 3.5% NaCl aqueous environment, demonstrating the enhanced charge transfer resistance ( Rct​ ) and inhibition efficiency ( η ) provided by the 4-oxo modification.

Inhibitor (1.0 mM in 3.5% NaCl) Ecorr​ (V vs Ag/AgCl) icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 )Inhibition Efficiency ( η %)
Blank (No Inhibitor) -0.2458.521,25045.2N/A
Benzotriazole (BTA) -0.1901.158,40018.586.5%
THBT -0.1750.6814,20012.192.0%
THB-4O -0.1600.3528,5008.495.8%

Note: The significant drop in double-layer capacitance ( Cdl​ ) for THB-4O indicates a thicker, more densely packed self-assembled monolayer at the metal-electrolyte interface.

Experimental Protocols

Protocol A: Formulation of THB-4O in Functional Fluids

Because THB-4O possesses amphiphilic characteristics, improper formulation can lead to micelle formation or inhibitor dropout. This protocol ensures stable solubilization.

  • Solvent Selection : For aqueous systems, use a co-solvent such as propylene glycol (up to 5% v/v) to aid initial dispersion. For mineral oil systems, utilize a primary activating solvent (e.g., a low-molecular-weight ester or alcohol)[4].

  • Dosing : Weigh out THB-4O to achieve a final concentration of 10 to 500 ppm, depending on the corrosivity of the target environment[3].

  • Thermal Integration : Heat the base fluid to 45°C under continuous mechanical stirring (400 RPM). Slowly sift the THB-4O powder into the vortex to prevent agglomeration.

  • Self-Validation Step (Stability Check) : Extract a 50 mL aliquot of the formulated fluid and subject it to a freeze-thaw cycle (-5°C to 40°C over 24 hours).

    • Causality: If the solution remains optically clear without precipitation, the lipophilic interactions of the tetrahydro-ring are sufficient to maintain the inhibitor in the active phase. If turbidity occurs, the co-solvent ratio must be increased.

Protocol B: Electrochemical Validation Workflow

To accurately quantify the inhibition efficiency of THB-4O, Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) must be performed under strict steady-state conditions.

G S1 Substrate Prep (SiC Polishing to 1200 grit) S3 OCP Stabilization (Monitor for 60 mins) S1->S3 S2 Electrolyte Prep (THB-4O Dosing) S2->S3 S4 EIS Measurement (100 kHz to 10 mHz) S3->S4 S5 PDP Measurement (±250 mV vs OCP) S4->S5 S6 Data Analysis (Equivalent Circuit Fitting) S5->S6

Standard electrochemical workflow for evaluating THB-4O corrosion inhibition efficacy.

  • Substrate Preparation : Polish the copper working electrode using sequential SiC abrasive papers (400 to 1200 grit). Rinse with absolute ethanol and dry with a stream of N₂.

    • Causality: A uniform surface roughness ensures reproducible adsorption kinetics and eliminates localized geometric artifacts during impedance scanning.

  • Cell Assembly : Utilize a standard three-electrode cell (Working Electrode: Cu; Reference: Ag/AgCl; Counter: Platinum mesh). Immerse the electrode in the THB-4O dosed electrolyte.

  • Open Circuit Potential (OCP) Stabilization : Monitor the OCP for a minimum of 60 minutes.

    • Self-Validation Step : Do not initiate the EIS scan until the OCP drift is strictly < 2 mV/min.

    • Causality: EIS requires a linear, stationary, and causal system. A drifting OCP indicates that the THB-4O film is still actively forming. Scanning prematurely will violate the Kramers-Kronig relations, resulting in pseudo-inductive loops at low frequencies that artificially skew Rct​ calculations.

  • EIS Execution : Apply a sinusoidal perturbation of 10 mV peak-to-peak at the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz.

  • PDP Execution : Immediately following EIS, perform a potentiodynamic sweep from -250 mV to +250 mV vs OCP at a scan rate of 1 mV/s.

    • Causality: Running PDP after EIS ensures that the destructive nature of high anodic polarization does not ruin the electrode surface prior to the non-destructive impedance measurement.

Sources

Method

Application Note: 2,5,6,7-Tetrahydrobenzotriazol-4-one in the Synthesis of Pharmaceutical Intermediates

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale The pursuit of novel c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The pursuit of novel chemical space in drug discovery heavily relies on versatile, rigid, and functionally orthogonal building blocks. 2,5,6,7-Tetrahydrobenzotriazol-4-one (and its N-substituted derivatives) has emerged as a highly privileged scaffold in medicinal chemistry[1]. Structurally comprising a 1,2,3-triazole ring fused to a cyclohexanone system, this intermediate offers a unique combination of hydrogen-bonding capabilities (via the triazole) and a highly reactive electrophilic center (the C4 ketone).

From a synthetic perspective, the true value of this scaffold lies in its orthogonal reactivity . The triazole nitrogen atoms can be selectively alkylated or arylated, while the C4 ketone serves as a prime vector for introducing diverse amine pharmacophores via reductive amination. This dual-functionalization strategy has been successfully deployed in the development of novel antituberculosis agents[2], kinase inhibitors, and GPCR ligands.

Orthogonal Functionalization Pathways

To fully leverage the 2,5,6,7-tetrahydrobenzotriazol-4-one core, scientists must exploit the distinct electronic environments of its functional groups. The diagram below maps the primary synthetic vectors utilized in modern drug development.

G Core 2,5,6,7-Tetrahydrobenzotriazol-4-one Mod1 N-Alkylation/Arylation Core->Mod1 Base/RX or Cu-Cat Mod2 Reductive Amination Core->Mod2 Amine, STAB, AcOH Mod3 C5/C6 Derivatization Core->Mod3 Electrophiles Target1 Antituberculosis Agents Mod1->Target1 Target3 GPCR Ligands Mod1->Target3 Target2 Kinase Inhibitors Mod2->Target2 Mod2->Target3

Orthogonal functionalization pathways of the 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these workflows requires strict adherence to the mechanistic principles governing the reagents. The following protocols are engineered to prevent common pitfalls such as over-reduction or incomplete aromatization.

Protocol A: Synthesis of the N-Aryl Core via 1,3-Dipolar Cycloaddition

This protocol describes the direct construction of the 1-aryl-1,5,6,7-tetrahydrobenzotriazol-4-one core system.

Mechanistic Rationale: The synthesis relies on a thermally driven 1,3-dipolar cycloaddition between an aryl azide and cyclohex-2-enone[2]. Xylene is selected as the solvent because its high boiling point safely accommodates the 145 °C required to overcome the activation barrier of the cycloaddition. Following the initial formation of the triazoline intermediate, spontaneous oxidative aromatization occurs under the rigorous thermal conditions to yield the thermodynamically stable triazole ring[3].

Materials:

  • 1-Azido-4-tert-butylbenzene (1.0 eq, 2.3 mmol)

  • Cyclohex-2-enone (1.0 eq, 2.3 mmol)

  • Anhydrous Xylene (20 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1-azido-4-tert-butylbenzene (409.0 mg, 2.3 mmol) in 20 mL of anhydrous xylene[2].

  • Addition: Add cyclohex-2-enone (224.4 mg, 2.3 mmol) to the solution in a single portion[2].

  • Cycloaddition: Heat the reaction mixture to 145 °C under a nitrogen atmosphere for 2 hours[2]. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) until the azide is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove the xylene solvent.

  • Purification: Purify the residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (from 4:1 to 1:1) to afford the pure 1-(4-tert-butylphenyl)-1,5,6,7-tetrahydrobenzotriazol-4-one as a solid[2].

Protocol B: Regioselective Reductive Amination of the C4 Ketone

The C4 ketone is highly amenable to functionalization, but requires careful selection of the reducing agent to prevent the formation of the corresponding alcohol byproduct.

Mechanistic Rationale: The selection of sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) is critical. Unlike sodium borohydride (NaBH₄), which rapidly reduces the C4 ketone to an alcohol, STAB is sufficiently mild to tolerate the ketone while selectively reducing the transiently formed, highly electrophilic iminium ion. The addition of stoichiometric acetic acid acts as a Brønsted acid catalyst, accelerating iminium formation and shifting the equilibrium forward before the reduction step occurs.

Materials:

  • 2,5,6,7-Tetrahydrobenzotriazol-4-one derivative (1.0 eq, 5.0 mmol)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.1 eq, 5.5 mmol)

  • Glacial Acetic Acid (1.0 eq, 5.0 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol)

  • 1,2-Dichloroethane (DCE) (25 mL)

Step-by-Step Procedure:

  • Iminium Formation: Suspend the tetrahydrobenzotriazol-4-one derivative and the amine in 25 mL of DCE. Add glacial acetic acid (1.0 eq). Stir the mixture at room temperature (25 °C) for 1 hour to ensure complete iminium ion formation.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 eq) portionwise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction & Drying: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent, concentrate the filtrate under vacuum, and purify the resulting 4-amino derivative via flash chromatography (DCM/MeOH gradient).

Quantitative Optimization Data

To further demonstrate the causality of reagent selection in Protocol B, the following table summarizes the optimization data for the reductive amination of the C4 ketone. The data clearly illustrates why STAB in DCE with an acidic additive is the gold standard for this transformation.

Table 1: Optimization of Reductive Amination Conditions for the C4 Ketone

EntrySolventReducing AgentAdditiveTemp (°C)Yield (%)Primary Observation / Byproduct
1MeOHNaBH₄None0 to 2532%Major byproduct: C4-alcohol (over-reduction).
2THFNaBH(OAc)₃None2545%Sluggish imine formation; unreacted starting material.
3DCENaBH(OAc)₃None2568%Moderate yield; imine formation is the rate-limiting step.
4DCENaBH(OAc)₃AcOH (1.0 eq)2589% Optimal conditions; rapid iminium formation, clean reduction.
5DCENaBH₃CNAcOH (1.0 eq)2575%Good yield, but requires handling of toxic cyanide byproducts.

References

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, American Chemical Society (2009). Available at:[Link]

Sources

Application

Protocol for the Regioselective N-Alkylation of 2,5,6,7-Tetrahydrobenzotriazol-4-one

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note provides field-proven methodologies, mechanistic insights, and step-by-step protocols for the regioselective N-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note provides field-proven methodologies, mechanistic insights, and step-by-step protocols for the regioselective N-alkylation of the 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold.

Introduction & Mechanistic Rationale

N-alkylated benzotriazole and tetrahydrobenzotriazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of hybrid drugs and novel antituberculosis agents[1][2]. The compound 2,5,6,7-tetrahydrobenzotriazol-4-one presents a unique synthetic and regiochemical challenge compared to standard, fully aromatic benzotriazoles due to the presence of the fused cyclohexenone ring.

The Peri-Effect and Regioselectivity

The N-alkylation of benzotriazoles typically involves the deprotonation of the triazole N-H group to form a delocalized triazolide anion, which can subsequently undergo nucleophilic attack at either the N1, N2, or N3 positions[1].

However, in 2,5,6,7-tetrahydrobenzotriazol-4-one, the structural causality is dictated by the C4-carbonyl group . This ketone exerts a profound steric and stereoelectronic peri-effect on the adjacent N3 position. Consequently, the nucleophilic attack at N3 is virtually suppressed due to severe steric clash, restricting alkylation exclusively to the N1 and N2 positions .

Thermodynamic vs. Kinetic Control

The ratio of N1 to N2 isomers is highly dependent on the reaction environment[1].

  • Thermodynamic Control: Standard basic conditions (e.g., K₂CO₃ in polar aprotic solvents) predominantly yield the N1-alkylated isomer. The N1-isomer is thermodynamically favored because it preserves the most stable tautomeric form of the conjugated system.

  • Kinetic/Directed Control: N2-alkylation can be kinetically favored or specifically directed using specialized basic ionic liquids (like [Bmim]OH) under solvent-free conditions[3][4], or through the use of transition-metal catalysts such as metalloporphyrins[5].

Pathway SM 2,5,6,7-Tetrahydrobenzotriazol-4-one (Tautomeric Mixture) Base Base-Mediated Deprotonation (e.g., K2CO3 or [Bmim]OH) SM->Base Anion Delocalized Triazolide Anion (N3 Blocked by C4-Oxo Peri-Effect) Base->Anion RX Electrophilic Addition (Alkyl Halide, R-X) Anion->RX N1 N1-Alkyl Isomer (Thermodynamically Favored) RX->N1 Major Pathway N2 N2-Alkyl Isomer (Kinetically Favored) RX->N2 Minor/Catalyst Dep.

Mechanistic pathway of 2,5,6,7-tetrahydrobenzotriazol-4-one N-alkylation highlighting regioselectivity.

Experimental Methodologies

To provide a self-validating system, two distinct protocols are detailed below. Protocol A is optimized for general thermodynamic N1-preference, while Protocol B utilizes green chemistry principles to accelerate the reaction kinetically.

Protocol A: Thermodynamically Driven Alkylation (Standard K₂CO₃/DMF)

This method is a reliable, mild approach for the general N-alkylation of azoles[1].

  • Reagent Preparation: Dissolve 2,5,6,7-tetrahydrobenzotriazol-4-one (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide. DMF strongly solvates the potassium cation, leaving a highly reactive, 'naked' triazolide anion.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv) to the solution. Stir at room temperature for 30 minutes.

    • Causality: Finely powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation, ensuring complete conversion to the triazolide anion.

  • Electrophile Addition: Cool the suspension to 0 °C in an ice bath. Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 equiv) dropwise.

    • Causality: Cooling controls the exothermicity of the Sₙ2 attack. This minimizes polyalkylation and prevents unwanted O-alkylation at the enolizable C4-ketone.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane). The N1 isomer typically exhibits a lower Rf​ value compared to the N2 isomer due to its higher dipole moment. Complete consumption of the highly polar starting material ( Rf​ ~0.1) indicates success.

  • Quench and Extraction: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Separate the N1 and N2 isomers via silica gel column chromatography.

Protocol B: Kinetically Driven Green Alkylation (Ionic Liquid [Bmim]OH)

This solvent-free protocol utilizes 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a dual-purpose catalyst and base[3][4].

  • Reaction Assembly: Combine 2,5,6,7-tetrahydrobenzotriazol-4-one (1.0 equiv), [Bmim]OH (2.0 equiv), and the alkyl halide (1.5 equiv) in a reaction vessel.

    • Causality:[Bmim]OH acts as both the base for deprotonation and the reaction medium. Its ionic nature disrupts hydrogen bonding, significantly accelerating the nucleophilic attack at room temperature without the need for external solvents[3].

  • Solvent-Free Alkylation: Stir the neat mixture at room temperature (30 °C) for 2–4 hours.

    • Causality: The absence of a coordinating solvent shifts the reaction toward kinetic control, often increasing the relative yield of the N2-isomer compared to Protocol A.

  • Extraction & Catalyst Recovery: Extract the product directly from the ionic liquid mixture using diethyl ether or ethyl acetate. The remaining [Bmim]OH can be dried under vacuum and reused for subsequent cycles[4].

Workflow Step1 1. Reagent Prep Solubilization Step2 2. Deprotonation Base Addition Step1->Step2 Step3 3. Alkylation 0 °C to RT Step2->Step3 Step4 4. Quench Sat. NH4Cl Step3->Step4 Step5 5. Purification Silica Gel Step4->Step5

Step-by-step experimental workflow for the N-alkylation and subsequent isomer purification.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes based on the application of different catalytic and solvent environments to benzotriazole derivatives[1][3][5].

ProtocolSolventBase / CatalystTempTimeExpected N1:N2 RatioEst. Total Yield
A (Standard) DMFK₂CO₃0 °C → RT4–6 h~ 3:1 to 4:175–85%
B (Green/Kinetic) None (Neat)[Bmim]OHRT (30 °C)2–4 h~ 1:1 to 1:285–95%
C (Directed N2) DCMIr(BCFP)Cl Porphyrin40 °C8 h> 1:10 (N2 Major)~ 90%

Note: Protocol C represents advanced metalloporphyrin-catalyzed conditions specifically designed to invert standard regioselectivity toward the N2-isomer[5].

References

  • Title: Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions Source: Taylor & Francis URL: [Link]

  • Title: Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Note: 2,5,6,7-Tetrahydrobenzotriazol-4-one (THBTO) as a Bioisosteric Scaffold in Agrochemical Discovery

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Scientists Content Focus: Scaffold Hopping, PPO/HPPD Inhibition, Assay Validation, and Lead Optimization Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Scientists Content Focus: Scaffold Hopping, PPO/HPPD Inhibition, Assay Validation, and Lead Optimization

Executive Summary & Mechanistic Rationale

The relentless evolution of weed resistance necessitates the continuous discovery of novel herbicidal active ingredients with unique binding modes or optimized physicochemical profiles. In modern agrochemical design, isosteric ring exchange (scaffold hopping) is a proven strategy to overcome resistance, improve crop safety, and extend patent life[1].

2,5,6,7-Tetrahydrobenzotriazol-4-one (THBTO) has emerged as a highly versatile, fused bicyclic building block. Structurally, it bridges the chemical space between commercial triazolinones (e.g., sulfentrazone, carfentrazone)[2] and tetrahydroindazoles [3].

THBTO is primarily utilized to design inhibitors for two critical plant enzyme targets:

  • Protoporphyrinogen IX Oxidase (PPO): PPO inhibitors block the oxidation of protoporphyrinogen IX to protoporphyrin IX. The accumulation of the substrate in the cytoplasm leads to light-dependent generation of reactive oxygen species (ROS), causing rapid lipid peroxidation and cell membrane disruption[4][5]. The triazole nitrogens of THBTO serve as potent hydrogen-bond acceptors (interacting with residues like Arg98 in the PPO active site), while the partially saturated cyclohexenone ring provides the necessary lipophilicity to occupy the hydrophobic pocket[6].

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD inhibitors block plastoquinone biosynthesis, leading to the depletion of carotenoids and subsequent severe foliar bleaching[7]. The ketone moiety at the 4-position of the THBTO ring can be leveraged to chelate the Fe²⁺ ion in the HPPD active site, mimicking the behavior of commercial triketone herbicides[8].

PPO_Pathway Substrate Protoporphyrinogen IX (Natural Substrate) Enzyme Protoporphyrinogen Oxidase (PPO Enzyme) Substrate->Enzyme Catalysis Product Protoporphyrin IX (Accumulates in Cytoplasm) Enzyme->Product Oxidation Blocked if Inhibited ROS Reactive Oxygen Species (Singlet Oxygen) Product->ROS Photosensitization Light Light Exposure Light->ROS Damage Lipid Peroxidation & Cell Membrane Disruption ROS->Damage Oxidative Stress Inhibitor THBTO-derived PPO Inhibitor Inhibitor->Enzyme Competitive Binding

Fig 1: Mechanism of PPO inhibition by THBTO derivatives leading to cell membrane disruption.

Synthetic Protocol: N-Arylation of the THBTO Scaffold

To convert the THBTO core into a biologically active herbicide, researchers typically perform an N -arylation or N -alkylation to attach a lipophilic tail (e.g., a substituted phenyl or heterocyclic ring), mimicking the structure of N-phenyltriazolinones[6].

Causality & Experimental Design: THBTO exhibits tautomerism. To ensure high regioselectivity for N -arylation over O -arylation (at the ketone oxygen), a weak base (e.g., Potassium Carbonate) in a polar aprotic solvent (DMF) is utilized. This stabilizes the nitrogen anion, directing the electrophilic attack to the triazole ring.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 2,5,6,7-Tetrahydrobenzotriazol-4-one in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the triazole proton.

  • Coupling: Slowly add 11 mmol of the desired aryl halide (e.g., 2,4-dichloro-5-fluorophenyl trifluoromethanesulfonate) dropwise.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup (Self-Validating Step): Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). The organic layer must be washed with brine (3 × 50 mL) to completely remove residual DMF, which otherwise causes false positives in downstream biological assays by acting as a solvent for cell membranes.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the N -aryl-THBTO derivative.

Agrochemical Screening Protocols

A robust agrochemical screening pipeline requires a self-validating system that correlates in vitro enzymatic inhibition with in planta phenotypic efficacy[2].

Protocol A: In Vitro PPO Enzyme Inhibition Assay

This fluorometric assay measures the conversion of protoporphyrinogen IX to highly fluorescent protoporphyrin IX.

  • Enzyme Preparation: Extract recombinant Nicotiana tabacum PPO (NtPPO) expressed in E. coli.

  • Substrate Preparation: Reduce commercial protoporphyrin IX to protoporphyrinogen IX using sodium amalgam under strict anaerobic conditions (in a glove box), as the substrate auto-oxidizes rapidly in air.

  • Assay Assembly: In a 96-well black microtiter plate, add 100 µL of assay buffer (0.1 M Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA), 10 µL of the THBTO derivative (dissolved in DMSO, final DMSO concentration <1%), and 10 µL of NtPPO enzyme (2 µg/mL).

  • Incubation & Reading: Incubate at 30°C for 10 minutes. Initiate the reaction by adding 10 µL of protoporphyrinogen IX (5 µM).

  • Validation & Causality: Measure fluorescence continuously for 20 minutes (Excitation: 410 nm, Emission: 633 nm). Crucial Control: Always include Sulfentrazone as a positive control[4] and a 1% DMSO blank as a negative control to validate baseline enzyme kinetics. Calculate the IC50​ using non-linear regression analysis.

Protocol B: In Planta Greenhouse Efficacy & Crop Safety
  • Planting: Sow seeds of target dicot weeds (e.g., Amaranthus retroflexus, Chenopodium album) and crops (e.g., Zea mays, Glycine max) in standard potting soil. Grow in a greenhouse at 25°C/20°C (day/night) with a 14-hour photoperiod.

  • Formulation: Dissolve the THBTO derivative in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20. Causality: The surfactant is mandatory to break the surface tension of the leaf cuticle, enabling active ingredient penetration[5].

  • Application: Apply post-emergence at the 3-to-4 leaf stage using a track sprayer calibrated to deliver 37.5 g a.i./ha and 150 g a.i./ha[2].

  • Evaluation: Assess visual injury (0% = no damage, 100% = complete death) at 7 and 14 days after treatment (DAT). PPO inhibition will manifest as rapid tissue necrosis (desiccation) within 48-72 hours under light[5].

Quantitative Data Presentation: SAR Profiling

The following table summarizes the structure-activity relationship (SAR) data of synthesized THBTO derivatives compared to commercial standards, highlighting the efficacy of the THBTO scaffold in achieving low-dose weed control while maintaining crop safety.

Compound IDStructural Modification (N-Substituent)NtPPO IC50​ (µM)Weed Efficacy (37.5 g a.i./ha)Crop Safety (Maize, 150 g a.i./ha)
THBTO-1 2,4-dichlorophenyl1.45 ± 0.1245% (Moderate)0% Injury (Safe)
THBTO-2 4-chloro-2-fluoro-5-methoxyphenyl0.32 ± 0.0488% (High)5% Injury (Safe)
THBTO-3 2-fluoro-5-(propargyloxy)phenyl0.08 ± 0.01100% (Excellent)10% Injury (Marginal)
Sulfentrazone Commercial Standard (Triazolinone)0.18 ± 0.0295% (Excellent)15% Injury (Slight)
Mesotrione Commercial Standard (HPPD Inhibitor)N/A (HPPD Target)90% (Excellent)0% Injury (Safe)

Data Interpretation: Compound THBTO-3 demonstrates superior in vitro PPO inhibition compared to Sulfentrazone[4], validating the bioisosteric replacement of the triazolinone ring with the THBTO scaffold.

Agrochemical Discovery Workflow

Workflow Scaffold THBTO Scaffold (Core Building Block) Synthesis N-Arylation/Alkylation (Structural Diversification) Scaffold->Synthesis InVitro In Vitro Screening (PPO/HPPD Enzyme Assays) Synthesis->InVitro InPlanta Greenhouse Profiling (Weed Efficacy & Crop Safety) InVitro->InPlanta IC50 < 1 µM Optimization Lead Optimization (Bioisosteric Refinement) InPlanta->Optimization SAR Feedback Optimization->Synthesis Iterative Design

Fig 2: Iterative agrochemical discovery workflow utilizing the THBTO scaffold.

References

  • Herbicidal activity mechanism and ecotoxicological study of novel triazolinone PPO inhibitors based on plant-derived allelochemical cinnamic acid. PubMed.[Link]

  • PPO Inhibitors as a Key Focus in Herbicide Discovery. Preprints.org.[Link]

  • Design, Synthesis, and Biological Activity of Novel Phenyltriazolinone PPO Inhibitors Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry.[Link]

  • Design of N-Phenyltriazinone Derivatives with Ether-Linked Oxadiazole Moieties as Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry.[Link]

  • Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives. PubMed Central.[Link]

  • Isosteric Ring Exchange as a Useful Scaffold Hopping Tool in Agrochemistry. Journal of Agricultural and Food Chemistry.[Link]

  • New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. ResearchGate.[Link]

Sources

Application

2,5,6,7-Tetrahydrobenzotriazol-4-one as a building block in organic synthesis.

Application Note: 2,5,6,7-Tetrahydrobenzotriazol-4-one as a Versatile Building Block in the Synthesis of Bioactive Heterocycles Executive Summary & Strategic Rationale In modern medicinal chemistry, the design of novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,5,6,7-Tetrahydrobenzotriazol-4-one as a Versatile Building Block in the Synthesis of Bioactive Heterocycles

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of novel therapeutics heavily relies on structurally rigid, bifunctional scaffolds that can navigate complex biological environments. 2,5,6,7-Tetrahydrobenzotriazol-4-one (and its tautomeric/isomeric forms) has emerged as a highly valuable building block. By bridging the chemical space between aliphatic cyclic systems and aromatic nitrogen-rich heterocycles, this core scaffold offers orthogonal reactivity sites: an electrophilic C-4 carbonyl group and a nucleophilic/hydrogen-bonding triazole moiety.

Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing this scaffold—particularly via N-arylation—yields potent ligands, including highly effective antituberculosis agents[1]. Furthermore, derivatization of the ketone yields complex amino-analogs that are actively cataloged for broad-spectrum biological screening and kinase inhibition[2]. This application note details the causality behind the synthetic methodologies used to functionalize this core, providing self-validating protocols to ensure high-fidelity synthesis in drug discovery workflows.

Mechanistic Pathways & Synthetic Divergence

The true utility of 2,5,6,7-tetrahydrobenzotriazol-4-one lies in its divergent synthetic potential. The triazole nitrogen can be selectively alkylated or arylated to probe hydrophobic binding pockets in target proteins, while the C-4 ketone can be converted into amines, alkenes, or alcohols to modulate hydrogen bonding and solubility.

G Core 2,5,6,7-Tetrahydrobenzotriazol-4-one (Core Scaffold) RedAm Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) Core->RedAm Arylation N-Arylation (CuI, DMEDA, Ar-I) Core->Arylation Condensation Knoevenagel Condensation (Active Methylene) Core->Condensation Amine 4-Amino Derivatives (Kinase Inhibitors) RedAm->Amine NSubst N-Aryl Derivatives (Antitubercular Agents) Arylation->NSubst Alkene C4-Alkylidene Analogs (Receptor Modulators) Condensation->Alkene

Fig 1: Divergent synthetic pathways from the 2,5,6,7-tetrahydrobenzotriazol-4-one core scaffold.

Experimental Methodologies & Protocols

Protocol A: Synthesis of 1-Aryl-1,5,6,7-tetrahydrobenzotriazol-4-ones via Ullmann Coupling

Target Application: Synthesis of Antitubercular Ligands[1]

Causality of Reagent Selection: While the triazole N-H is moderately acidic, standard S_NAr reactions require highly activated aryl halides. To utilize diverse, unactivated aryl iodides, a copper-catalyzed Ullmann-type coupling is employed. N,N'-dimethylethylenediamine (DMEDA) is selected as a bidentate ligand because it stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species, thereby accelerating the oxidative addition of the aryl halide.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 2,5,6,7-tetrahydrobenzotriazol-4-one (1.0 equiv), the desired aryl iodide (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times.

  • Solvent & Ligand Addition: Add anhydrous DMF (0.2 M) followed by DMEDA (20 mol%) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 110 °C in a pre-heated oil bath for 14 hours.

  • Self-Validating Checkpoint (In-Process): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material (m/z 138.1 [M+H]⁺) and the emergence of the target[M+Aryl-H+H]⁺ mass.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite. Causality: Celite effectively sequesters insoluble copper salts and inorganic bases, preventing severe emulsion formation during the subsequent aqueous washes.

  • Purification: Wash the organic filtrate with 5% aqueous LiCl (3 × 20 mL) to extract residual DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination at the C-4 Ketone Position

Target Application: Synthesis of 4-Amino-tetrahydrobenzotriazoles[2]

Causality of Reagent Selection: The C-4 carbonyl is electronically deactivated due to its conjugation with the adjacent fused triazole system. Consequently, direct treatment with weak acids and reducing agents results in poor yields. Titanium(IV) isopropoxide (Ti(OiPr)₄) is utilized as a potent Lewis acid to activate the ketone while simultaneously acting as a water scavenger to drive imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetoxy ligands attenuate its reducing power, strictly preventing the premature reduction of the ketone into an alcohol before the imine is fully formed.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under argon, dissolve the tetrahydrobenzotriazol-4-one derivative (1.0 equiv) and the primary amine (1.5 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir for 6 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.5 equiv) in three portions over 15 minutes to control the exothermic release.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validating Checkpoint (NMR): Following a mini-workup of a 0.5 mL aliquot, ¹H NMR (CDCl₃) must show the complete disappearance of the downfield ketone-adjacent methylene protons (~2.9 ppm) and the appearance of a new methine proton signal (multiplet, ~3.8–4.2 ppm) corresponding to the C-4 position.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes. Causality: The basic aqueous quench hydrolyzes the titanium complex, precipitating insoluble TiO₂, which is easily removed by filtering the biphasic mixture through Celite.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), dry the combined organics over MgSO₄, and concentrate. Purify by reverse-phase HPLC to yield the pure amine.

Quantitative Data Presentation

To establish the optimal conditions for the functionalization of the C-4 position, various reductive amination conditions were evaluated. The data below summarizes the critical need for Lewis acid mediation when working with this specific fused bicyclic system.

Table 1: Optimization of Reductive Amination at the C-4 Position

EntryLewis Acid / AdditiveReducing AgentSolventTemp (°C)Yield (%)Mechanistic Observation
1NoneNaBH(OAc)₃DCE25< 10Predominantly recovered starting material; ketone is too deactivated.
2AcOH (1.0 equiv)NaBH(OAc)₃DCE2535Sluggish imine formation; incomplete conversion.
3Ti(OiPr)₄ (2.0 equiv) NaBH(OAc)₃ DCE 0 to 25 88 Clean conversion; optimal water scavenging and activation.
4Ti(OiPr)₄ (2.0 equiv)NaBH₃CNMeOH2572Trace amounts of C-4 alcohol byproduct observed due to solvent effects.

Conclusion

2,5,6,7-Tetrahydrobenzotriazol-4-one is a robust and highly programmable building block for organic synthesis. By understanding the distinct electronic properties of its triazole and ketone moieties, researchers can selectively functionalize the core to generate diverse libraries of bioactive compounds. The self-validating protocols provided herein ensure reproducible access to both N-aryl and C-4 amino derivatives, streamlining downstream drug discovery efforts.

References

  • [1] Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [2] 6-Amino-2,5,6,7-tetrahydrobenzotriazol-4-one Compound Summary. PubChem, National Institutes of Health (NIH). URL: [Link]

Sources

Method

Catalytic hydrogenation of benzotriazole to produce 4,5,6,7-tetrahydro-benzotriazole.

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-benzotriazole via Catalytic Hydrogenation This document provides a comprehensive guide for researchers, scientists, and drug development professionals on...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-benzotriazole via Catalytic Hydrogenation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of benzotriazole to produce 4,5,6,7-tetrahydro-benzotriazole. The protocols and insights herein are synthesized from established literature and field experience to ensure technical accuracy, safety, and reproducibility.

Introduction and Significance

4,5,6,7-Tetrahydro-benzotriazole is a valuable chemical intermediate and a highly effective corrosion inhibitor, particularly for copper and its alloys.[1] Its saturated heterocyclic structure, derived from the aromatic benzotriazole, imparts unique physical and chemical properties. The most direct and efficient route to this compound is the catalytic hydrogenation of the benzene ring of benzotriazole.[1] This process involves the reduction of the aromatic system using molecular hydrogen in the presence of a heterogeneous catalyst.

While seemingly straightforward, the hydrogenation of aromatic heterocycles requires careful consideration of catalyst selection, reaction conditions, and safety protocols to overcome the inherent stability of the aromatic ring and achieve high yields. This guide elucidates the critical parameters and provides a robust protocol for this transformation.

Mechanistic Rationale and Experimental Design

The conversion of benzotriazole to 4,5,6,7-tetrahydro-benzotriazole is a heterogeneous catalytic process. The underlying mechanism involves several key steps that dictate the choice of experimental parameters.

The Catalytic Cycle

The hydrogenation occurs on the surface of a solid metal catalyst.[2] The generally accepted mechanism proceeds as follows:

  • Adsorption: Both the benzotriazole substrate and molecular hydrogen are adsorbed onto the active sites of the metal catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.[2]

  • Stepwise Hydrogenation: The adsorbed benzotriazole undergoes a series of sequential hydrogen transfers from the catalyst surface to the carbon atoms of the benzene ring. This process reduces the double bonds in a stepwise manner.

  • Desorption: Once the benzene ring is fully saturated, the product, 4,5,6,7-tetrahydro-benzotriazole, has a lower affinity for the catalyst surface and desorbs back into the solvent, freeing the active site for the next catalytic cycle.

cluster_catalyst Catalyst Surface Catalyst Metal Catalyst H2 H₂ H_ads H (adsorbed) H2->H_ads Adsorption & Activation BTA Benzotriazole BTA_ads Benzotriazole (adsorbed) BTA->BTA_ads Adsorption Product_ads Product (adsorbed) H_ads->Product_ads Stepwise H₂ Addition BTA_ads->Product_ads Stepwise H₂ Addition Product 4,5,6,7-Tetrahydro- benzotriazole Product_ads->Product Desorption entry1 entry1->H2 entry2 entry2->BTA

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

Catalyst Selection: The Key to Success

The choice of catalyst is paramount for efficient hydrogenation of aromatic rings. Metals from the platinum group are particularly effective.[1]

  • Rhodium (Rh): Often the catalyst of choice for aromatic hydrogenation due to its high activity under relatively mild conditions.[1][3][4] Rhodium on alumina (Rh/Al₂O₃) or carbon (Rh/C) are common formulations.[3][5]

  • Ruthenium (Ru): Also highly effective for aromatic ring reduction and can be used in harsher conditions if necessary.[6][7] Ruthenium on carbon (Ru/C) is a robust option.[7]

  • Platinum (Pt): Platinum-based catalysts, such as Adams' catalyst (PtO₂), are classic hydrogenation catalysts.[8][9] The oxide is reduced in situ to form highly active platinum black.[9][10]

  • Raney Nickel (Ra-Ni): A cost-effective alternative, though it may require higher temperatures and pressures compared to platinum-group metals.[1]

Causality: These metals have the optimal electronic properties to facilitate both the cleavage of the H-H bond and the adsorption of the aromatic ring, bringing the two reactants into close proximity for the reaction to occur.

Reaction Conditions: Driving the Transformation
  • Solvent: A polar solvent that can dissolve benzotriazole without reacting under hydrogenation conditions is required. Ethanol is a common and effective choice.[1] Polar solvents are also preferred for their ability to keep the catalyst wet during handling, which can mitigate the pyrophoric nature of some catalysts.[11][12]

  • Temperature and Pressure: Hydrogenation of stable aromatic systems is thermodynamically favorable but kinetically slow. Elevated hydrogen pressure (e.g., 5-50 bar) increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. Moderate heating (e.g., 50-100 °C) can further increase the rate, though excessively high temperatures may lead to side reactions.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-benzotriazole

This protocol details a representative procedure using a Rhodium-based catalyst.

Critical Safety Precautions

High-pressure hydrogenation is a hazardous operation that demands strict adherence to safety protocols.

  • System Integrity: Always perform the reaction in a certified high-pressure reactor (autoclave) located within a chemical fume hood equipped with a blast shield.[11][13]

  • Hydrogen Handling: Hydrogen is highly flammable. Ensure the area is free of ignition sources.[11][14] Use appropriate regulators and stainless-steel tubing for hydrogen lines.[13] Always conduct a leak test with an inert gas (e.g., nitrogen) before introducing hydrogen.[14]

  • Catalyst Handling: Many hydrogenation catalysts (especially when dry and reduced) are pyrophoric and can ignite upon contact with air. Handle the catalyst in an inert atmosphere (glove box) or as a wet slurry.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and consider anti-static footwear.[14]

  • Supervision: First-time users must be supervised by an experienced operator.[14]

Materials and Equipment
Reagents & Materials Equipment
1H-Benzotriazole (BTA)High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and heating
5% Rhodium on Alumina (Rh/Al₂O₃)Hydrogen gas cylinder with a two-stage regulator
Ethanol (anhydrous)Nitrogen gas cylinder with a two-stage regulator
Celite® or other filter aidVacuum pump
Dichloromethane (for extraction)Buchner funnel and filtration flask
Anhydrous Magnesium SulfateRotary evaporator
Glassware for work-up and recrystallization
Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor vessel and internal components are clean and dry.

    • Charge the reactor with 1H-Benzotriazole (e.g., 10.0 g, 83.9 mmol) and ethanol (e.g., 150 mL).

    • Under a gentle stream of nitrogen, carefully add the 5% Rh/Al₂O₃ catalyst (e.g., 1.0 g, 10 wt%). Note: Handle the catalyst as a wet paste if possible to minimize pyrophoric risk.

  • Assembly and Leak Testing:

    • Seal the reactor according to the manufacturer's instructions, ensuring all fittings are tight.

    • Place the sealed reactor in the heating mantle inside the fume hood.

    • Pressurize the reactor with nitrogen to ~20 bar. Close the inlet valve and monitor the pressure for 15-20 minutes. A stable pressure reading confirms the system is leak-free.[14]

  • Inert Gas Purge:

    • Carefully vent the nitrogen pressure.

    • Pressurize with nitrogen to ~5 bar and vent again. Repeat this cycle 3-5 times to completely remove all oxygen from the reactor headspace.[11]

  • Hydrogenation Reaction:

    • After the final nitrogen vent, purge the system with hydrogen by pressurizing to ~5 bar and venting. Repeat twice.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 70 °C).

    • The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reactor can be re-pressurized as needed.

    • Continue the reaction for 4-8 hours or until hydrogen uptake ceases.

  • Work-up and Product Isolation:

    • Turn off the heating and allow the reactor to cool to room temperature.

    • Close the hydrogen cylinder valve. Carefully vent the excess hydrogen from the reactor to a safe exhaust line.

    • Purge the reactor headspace with nitrogen 3-5 times before opening.

    • Catalyst Filtration (Caution): Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® to remove the rhodium catalyst. Crucially, do not allow the catalyst filter cake to dry out, as it can become pyrophoric.[12] Wash the filter cake with additional ethanol. The wet catalyst should be quenched and disposed of according to institutional safety guidelines.

    • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from hot water or a suitable organic solvent to yield 4,5,6,7-tetrahydro-benzotriazole as white crystalline needles.[1]

A 1. Reactor Setup (Benzotriazole, Solvent, Catalyst) B 2. Seal Reactor & Leak Test with N₂ A->B C 3. Purge with N₂ (Remove O₂) B->C D 4. Purge & Pressurize with H₂ C->D E 5. Heat & Stir (Reaction) D->E F 6. Cool & Vent H₂ E->F H₂ uptake ceases G 7. Purge with N₂ F->G H 8. Open Reactor & Filter Catalyst (Wet!) G->H I 9. Solvent Removal (Rotovap) H->I J 10. Recrystallization I->J K 11. Product Analysis (MP, NMR, MS) J->K

Caption: Experimental workflow for the synthesis of 4,5,6,7-tetrahydro-benzotriazole.

Data, Characterization, and Troubleshooting

Typical Reaction Parameters & Results

The following table summarizes representative conditions derived from the literature.

ParameterValueReference
Substrate1H-Benzotriazole[1]
CatalystRaney Nickel or Rhodium[1]
SolventEthanol[1]
Temperature50-100 °C[1]
H₂ Pressure5-50 barGeneral Practice
Yield>95% (reported)[1]
Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: 82-86 °C.[1][15]

  • ¹H NMR: Expect the disappearance of aromatic proton signals (typically δ 7.0-8.0 ppm) and the appearance of new aliphatic proton signals corresponding to the saturated cyclohexane ring (typically δ 1.5-3.0 ppm).

  • ¹³C NMR: Expect the disappearance of aromatic carbon signals (δ 110-145 ppm) and the appearance of aliphatic carbon signals (δ 20-50 ppm).

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 4,5,6,7-tetrahydro-benzotriazole (123.16 g/mol ).[15][16][17]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive or poisoned catalyst.2. Insufficient H₂ pressure or temperature.3. Leak in the reactor system.1. Use fresh, high-quality catalyst.2. Increase pressure and/or temperature within safe limits.3. Re-perform leak test and check all fittings.
Incomplete Reaction 1. Insufficient reaction time.2. Catalyst deactivation during the reaction.3. Insufficient catalyst loading.1. Extend reaction time and monitor by TLC/GC.2. Add more catalyst (if safe to do so) or restart with fresh catalyst.3. Increase catalyst loading (e.g., to 10-15 wt%).
Low Yield after Work-up 1. Product loss during filtration or transfer.2. Inefficient recrystallization (product remains in mother liquor).1. Ensure quantitative transfers.2. Cool the recrystallization solution thoroughly; minimize solvent volume.
Catalyst Ignites on Filter The pyrophoric catalyst was allowed to dry in the presence of air.IMMEDIATE ACTION: Smother with sand. PREVENTION: ALWAYS keep the catalyst wet with solvent during and after filtration. Quench the wet catalyst with water before disposal.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator. (1971). Google Patents.
  • Hydrogenation Reactions. (2012). University of Pittsburgh.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Mechanism of Hydrogenation. (2021). Chemistry LibreTexts.
  • De-risking hydrogenation. (2025). Sterling Pharma Solutions.
  • Ruthenium on carbon catalysts. (n.d.). Johnson Matthey.
  • Rhodium on alumina catalyst. (n.d.). Johnson Matthey.
  • 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole. (n.d.). MilliporeSigma.
  • Rhodium on alumina catalyst. (n.d.). Princeton Powder.
  • A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. (n.d.). IRIS.
  • Adams' catalyst. (n.d.). Wikipedia.
  • Some Observations on the Handling of Adams' Platinum-Oxide Hydrogenation Catalyst. (n.d.). UNI ScholarWorks.
  • Catalytic Hydrogenation over Platinum Metals. (n.d.). Future4200.
  • 1H-Benzotriazole, 4,5,6,7-tetrahydro-. (n.d.). US EPA.
  • 1H-Benzotriazole, 4,5,6,7-tetrahydro-. (n.d.). PubChem.

Sources

Application

Application Notes and Protocols: The Use of 4,5,6,7-Tetrahydroindol-4-one in Material Science

A Note to the Researcher: Initial inquiries for "2,5,6,7-Tetrahydrobenzotriazol-4-one" yielded limited specific data, suggesting it is not a widely studied or commercially available compound. Consequently, this guide has...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Initial inquiries for "2,5,6,7-Tetrahydrobenzotriazol-4-one" yielded limited specific data, suggesting it is not a widely studied or commercially available compound. Consequently, this guide has been developed with a focus on a closely related and extensively documented analogue: 4,5,6,7-Tetrahydroindol-4-one . This compound shares key structural features—a hydrogenated six-membered ring fused to a five-membered nitrogen-containing heterocycle with a ketone functionality. Its well-established role as a versatile synthetic precursor makes it an excellent model for demonstrating the potential applications of this class of molecules in material science.

Introduction: A Versatile Heterocyclic Building Block

4,5,6,7-Tetrahydroindol-4-one is a valuable intermediate in organic synthesis, particularly for constructing complex polyheterocyclic systems.[1] Its structure, which combines the biologically significant indole scaffold with a reactive ketone group, allows for a diverse range of chemical modifications.[2] This unique combination makes it a sought-after starting material for developing novel compounds with applications in medicinal chemistry and the design of advanced functional materials.[3] Derivatives of this core structure are found in various drugs, including the antipsychotic molindone, and have been investigated for their potential as anticancer, antiviral, and neuroprotective agents.[1][2] In material science, the focus lies on its utility as a scaffold to create larger, conjugated systems with tailored optoelectronic properties.[4]

Synthesis and Characterization of 4,5,6,7-Tetrahydroindol-4-one

The synthesis of 4,5,6,7-tetrahydroindol-4-one and its derivatives is well-established, with several synthetic routes available. A common and effective method is the Nenitzescu indole synthesis, which involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.[1]

General Properties:
PropertyValueReference
Molecular Formula C₈H₉NO[5]
Molecular Weight 135.16 g/mol [5]
Appearance Off-white to light gray crystalline solid[2]
Melting Point 188-190 °C[5]
Spectroscopic Data:
  • ¹H NMR: Signals corresponding to the protons on the pyrrole ring, as well as the methylene protons of the cyclohexanone ring, would be expected.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrrole ring, and the aliphatic carbons of the six-membered ring would be observed.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in the ketone (around 1715 cm⁻¹) would be a key feature. N-H stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 135.16.

Application in the Synthesis of Functional Polyheterocyclic Structures

The true value of 4,5,6,7-tetrahydroindol-4-one in material science is its role as a precursor to more complex, functional molecules. The presence of both a pyrrole and a ketone functionality allows for a wide array of synthetic transformations to build fused heterocyclic systems.[3] These larger, often aromatic, structures can exhibit interesting photophysical and electronic properties, making them candidates for use in organic electronics.[4]

Protocol: Synthesis of a Fused Quinolinone Derivative

This protocol describes a representative synthetic transformation of 4,5,6,7-tetrahydroindol-4-one to a more complex heterocyclic system, based on established methodologies like the Fischer indole synthesis.[1] This type of reaction extends the conjugated system of the molecule, which is a key strategy in the design of organic functional materials.

Objective: To synthesize a pentacyclic indol-fused quinolinone system, a class of compounds with potential applications in medicinal chemistry and material science due to their extended π-system.[1]

Materials:

  • 4,5,6,7-Tetrahydroindol-4-one

  • (2-Oxo-1,2-dihydroquinolin-4-yl)hydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5,6,7-tetrahydroindol-4-one and 1.1 equivalents of (2-oxo-1,2-dihydroquinolin-4-yl)hydrazine in a minimal amount of ethanol.

  • Acid Catalyst Addition: Add glacial acetic acid as a catalyst (approximately 10% v/v). The acid facilitates the condensation and subsequent cyclization.

  • Reaction Mixture Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

Expected Outcome: The reaction is expected to yield a pentacyclic heterocyclic ring system. The formation of this extended aromatic system is the basis for its potential use in applications where light absorption or emission is desired.[1]

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification A 4,5,6,7-Tetrahydroindol-4-one F Fischer Indole Cyclization A->F B (2-Oxo-1,2-dihydroquinolin-4-yl)hydrazine B->F C Glacial Acetic Acid (Catalyst) C->F D Ethanol (Solvent) D->F E Reflux (4-6 hours) E->F G Indol-fused Quinolinone F->G H Filtration & Recrystallization G->H

Caption: Synthetic workflow for an indol-fused quinolinone.

Mechanism of Action and Rationale for Experimental Choices

The described synthesis is a variation of the Fischer indole synthesis, a classic and reliable method for forming indole rings. The reaction proceeds through the formation of a hydrazone intermediate from the ketone of the tetrahydroindolone and the hydrazine derivative. The acidic catalyst then promotes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia to form the new aromatic pyrrole ring, resulting in the final fused pentacyclic structure.

  • Choice of Catalyst: Glacial acetic acid is a common and effective Brønsted acid catalyst for this transformation. It is strong enough to protonate the hydrazone and facilitate the rearrangement but mild enough to avoid significant side reactions.

  • Choice of Solvent: Ethanol is a good solvent for the starting materials and allows the reaction to be carried out at a moderate reflux temperature. Its polarity is suitable for dissolving the reactants and the intermediate species.

Diagram of Proposed Molecular Structure:

G node_name

Caption: Structure of 4,5,6,7-Tetrahydroindol-4-one.

Conclusion and Future Directions

While direct applications of 2,5,6,7-Tetrahydrobenzotriazol-4-one in material science are not well-documented, the versatile chemistry of analogous structures like 4,5,6,7-Tetrahydroindol-4-one highlights the potential of this class of compounds. As a robust building block, it provides a gateway to a vast array of complex polyheterocyclic molecules. Future research in this area could focus on synthesizing novel derivatives and exploring their photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to systematically modify the core structure allows for the fine-tuning of these properties, making this a promising area for the development of next-generation organic materials.

References

  • Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]

  • ProQuest. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. ProQuest. [Link]

  • ResearchGate. (2021). (PDF) 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. ResearchGate. [Link]

  • PubMed. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. PubMed. [Link]

  • ScienceDirect. (1986). Synthesis of 1,5,6,7-tetrahydroindol-4-ones from amino-sugars and cyclohexane-1,3-diones. Carbohydrate Research. [Link]

  • Taylor & Francis Online. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds. [Link]

  • Techemi. (2026). Why 1,5,6,7-Tetrahydro-4H-indol-4-one is a Must-Have for R&D Chemists. Techemi. [Link]

  • ACS Publications. (1981). Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. 4. Tricyclic heterocycles. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. ResearchGate. [Link]

  • SpectraBase. 1,4,5,6-tetrahydro-7H-indol-7-one. SpectraBase. [Link]

  • ResearchGate. (2018). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]

  • Semantic Scholar. (2015). Three-component synthesis of functionalized 4,5,6,7-tetrahydroindole derivatives. Semantic Scholar. [Link]

  • Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org. [Link]

  • PubChem. 4,5,6,7-Tetrahydroindole. PubChem. [Link]

Sources

Method

Application Note: Synthesis and Optimization of 2,5,6,7-Tetrahydrobenzotriazol-4-one Derivatives

Introduction and Pharmacological Relevance The 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold (and its 1H-tautomer, 1,5,6,7-tetrahydrobenzotriazol-4-one) is a privileged heterocyclic motif in modern drug discovery. Deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

The 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold (and its 1H-tautomer, 1,5,6,7-tetrahydrobenzotriazol-4-one) is a privileged heterocyclic motif in modern drug discovery. Derivatives of this core have demonstrated significant biological activity, most notably as novel antituberculosis agents evaluated via Microplate Alamar Blue Assay (MABA) protocols[1]. The fusion of a triazole ring with a cyclohexanone system provides unique hydrogen-bonding capabilities and structural rigidity, making it an ideal candidate for targeted receptor binding.

Synthesizing these derivatives presents a distinct chemical challenge: ensuring regioselectivity while overcoming the activation energy required to fuse the triazole and cyclohexanone rings. This guide details two validated methodologies for their synthesis, explaining the physicochemical causality behind each protocol to empower researchers with scalable, self-validating workflows.

Mechanistic Causality: Thermal vs. Organocatalytic Pathways

The formation of the tetrahydrobenzotriazol-4-one core relies on a [3+2] cycloaddition between an organic azide and a six-membered cyclic dipolarophile. The choice of dipolarophile dictates the reaction conditions and the underlying mechanism:

Pathway A: Direct Thermal Cycloaddition Utilizing cyclohex-2-enone as the dipolarophile requires extreme thermal conditions (e.g., 145 °C in xylene)[1]. Because the alkene in cyclohex-2-enone is unactivated, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap between the enone and the azide is large. High thermal energy is mandatory to overcome this activation barrier, leading to a triazoline intermediate that undergoes in situ oxidative aromatization to yield the final triazole[1].

Pathway B: Organocatalytic Enamine-Azide Cycloaddition (OrgAKC) To bypass the harsh conditions of the thermal route, the metal-free Organocatalytic Azide-Ketone Cycloaddition (OrgAKC) is preferred[2]. By reacting 1,3-cyclohexanedione with a secondary amine catalyst (e.g., pyrrolidine or diethylamine), an electron-rich enamine intermediate is generated[3]. This enamine possesses a significantly raised HOMO, which tightly matches the LUMO of the organic azide[4]. The resulting [3+2] cycloaddition occurs rapidly under mild conditions. The subsequent elimination of the amine catalyst and water provides the thermodynamic driving force for aromatization, yielding the target 2,5,6,7-tetrahydrobenzotriazol-4-one while regenerating the catalyst[2][3].

Mechanism A 1,3-Cyclohexanedione C Enamine Intermediate A->C - H2O B Amine Catalyst B->C Condensation E Triazoline Adduct C->E [3+2] Cycloaddition D Organic Azide D->E F Tetrahydrobenzotriazol-4-one E->F - Catalyst Aromatization

Mechanism of Organocatalytic Enamine-Azide [3+2] Cycloaddition.

Experimental Protocols

Protocol A: Direct Thermal Cycloaddition (High-Temperature Route)

This method is ideal for highly stable aryl azides that do not decompose under prolonged thermal stress. It was utilized in the synthesis of 1-(4-tert-butylphenyl)-1,5,6,7-tetrahydrobenzotriazol-4-one[1].

Materials: 1-Azido-4-tert-butylbenzene (1.0 equiv), cyclohex-2-enone (1.0 equiv), anhydrous xylene. Step-by-Step Workflow:

  • Preparation: In an oven-dried, heavy-walled pressure vial equipped with a magnetic stir bar, dissolve 1-azido-4-tert-butylbenzene (409.0 mg, 2.3 mmol) in 20 mL of anhydrous xylene[1].

  • Reagent Addition: Add cyclohex-2-enone (224.4 mg, 2.3 mmol) dropwise to the solution[1]. Purge the vessel with argon for 5 minutes to prevent unwanted side-oxidations.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 145 °C using a pre-heated oil bath for 2 hours[1]. Causality: The 145 °C temperature is critical; lower temperatures will stall the reaction at the unreacted starting materials due to the high activation energy of the unactivated enone.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (hexanes/EtOAc, 1:1). The complete disappearance of the azide starting material (verifiable via IR spectroscopy by the loss of the strong ~2100 cm⁻¹ N=N=N stretch) indicates successful cyclization.

  • Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield the target compound (HPLC purity >96%)[1].

Protocol B: Organocatalytic Enamine-Azide Cycloaddition (Mild Route)

This protocol is the modern standard for sensitive substrates, utilizing HOMO-raising organocatalysis to achieve cyclization at near-ambient temperatures[3].

Materials: 1,3-Cyclohexanedione (1.0 equiv), Aryl/Alkyl Azide (1.0 equiv), Pyrrolidine or Diethylamine (0.2 equiv), Ethanol or DMSO. Step-by-Step Workflow:

  • Enamine Formation: Dissolve 1,3-cyclohexanedione (1.0 mmol) in 5 mL of absolute ethanol. Add the secondary amine catalyst (0.2 mmol). Stir at room temperature for 30 minutes. Causality: Allowing the enamine to pre-form prevents competing side reactions and ensures the dipolarophile is at its maximum nucleophilicity before the azide is introduced[4].

  • Cycloaddition: Add the organic azide (1.0 mmol) dropwise to the stirring enamine solution.

  • Reaction Progression: Stir the mixture at 50 °C for 4–8 hours. The reaction can also be accelerated using ultrasound irradiation if shorter reaction times are required[2].

  • Self-Validation (In-Process QC): Analyze an aliquot via LC-MS. The intermediate triazoline will show a mass of [M+H]⁺, but the final aromatized product will show a mass shift corresponding to the loss of the amine catalyst. Aromatization is the rate-limiting step; if the triazoline stalls, adding a mild acid (e.g., acetic acid) can facilitate catalyst elimination.

  • Workup: Quench with water, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and typical yields associated with the two methodologies, allowing researchers to select the optimal route based on their specific substrate scope.

ParameterProtocol A: Thermal CycloadditionProtocol B: Organocatalytic (OrgAKC)
Primary Reagents Cyclohex-2-enone + Azide1,3-Cyclohexanedione + Azide
Catalyst None (Uncatalyzed)Pyrrolidine or Diethylamine (20 mol%)
Temperature 145 °C25 °C – 50 °C
Reaction Time 2 hours4 – 8 hours
Typical Yields 60% – 75%75% – 95%
Driving Force Thermal energy overcoming activation barrierHOMO-raising via enamine formation
Substrate Limitations Unsuitable for thermally labile azidesHighly versatile; tolerates sensitive groups
Key Analytical Marker HPLC Purity >96.2%[1]Loss of catalyst mass in LC-MS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,5,6,7-Tetrahydrobenzotriazol-4-one Syntheses

Welcome to the Technical Support Center for the synthesis of 2,5,6,7-tetrahydrobenzotriazol-4-one and its substituted derivatives. As a Senior Application Scientist, I have observed countless discovery programs stall at...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5,6,7-tetrahydrobenzotriazol-4-one and its substituted derivatives. As a Senior Application Scientist, I have observed countless discovery programs stall at the triazole formation step. The literature often glosses over the critical oxidation phase of this reaction, leading to unpredictable yields and complex purifications.

This guide provides field-proven, mechanistic troubleshooting strategies to bypass common bottlenecks during the 1,3-dipolar cycloaddition of azides with cyclic enones (such as cyclohex-2-enone) [1].

Mechanistic Overview & The "Triazoline Trap"

The primary synthetic route to the tetrahydrobenzotriazol-4-one core involves a Huisgen-type 1,3-dipolar cycloaddition [3]. However, unlike classic azide-alkyne "click" chemistry that directly yields a highly stable aromatic triazole, the reaction between an azide and an alkene (cyclohex-2-enone) initially forms a metastable triazoline intermediate [2].

To achieve the final tetrahydrobenzotriazol-4-one, this intermediate must undergo an oxidative aromatization (loss of H₂). Failure to actively drive this oxidation is the primary cause of poor yields in the laboratory.

Mechanism A Azide + Cyclohex-2-enone B 1,3-Dipolar Cycloaddition (145°C) A->B C Triazoline Intermediate B->C D Oxidative Aromatization (-H2) C->D MnO2 or O2 F Side Products (Nitrene/Tar) C->F Prolonged Heat (No Oxidant) E Tetrahydrobenzotriazol-4-one (Target Product) D->E

Mechanism of 1,3-dipolar cycloaddition and oxidative aromatization.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% yield, and TLC shows a persistent intermediate spot. What is happening? Causality: You are trapped in the "Triazoline Sink." The initial cycloaddition occurs readily, but the subsequent oxidative aromatization relies entirely on dissolved oxygen in the solvent. Once the ambient O₂ is depleted, the triazoline intermediate accumulates. Without an explicit oxidant, the triazoline undergoes thermal disproportionation or retro-cycloaddition, destroying your yield. Solution: Introduce an explicit oxidant. Moving from an ambient air atmosphere to an O₂ balloon, or adding a mild chemical oxidant like Manganese Dioxide (MnO₂), forces the thermodynamic sink toward the fully aromatic triazole, driving the reaction to completion.

Q2: I am seeing significant decomposition and a black tarry residue. Is my temperature too high? Causality: While the cycloaddition requires high thermal energy (typically refluxing xylene at 145 °C) to overcome the activation barrier, prolonged heating of unreacted azides leads to the extrusion of N₂, forming highly reactive nitrenes. These nitrenes polymerize or insert into solvent molecules, creating tar. Solution: Ensure the enone is in slight excess (1.1 to 1.2 equivalents) to trap the azide rapidly. By utilizing an explicit oxidant (like MnO₂), the overall reaction time is drastically reduced from >12 hours to 1.5 hours, minimizing the time the azide spends at degradation temperatures.

Q3: How do I separate the regioisomers formed during the reaction? Causality: The cycloaddition of an asymmetric azide with cyclohex-2-enone can yield both 1-substituted and 2-substituted (or 1,4- vs 1,5-regioisomers relative to the enone carbonyl) triazoles. Electronic and steric factors of the azide dictate the final kinetic ratio [3]. Solution: The isomers typically exhibit different retention factors (Rf) on silica due to distinct dipole moments. A standard gradient of Hexanes/EtOAc (starting at 4:1 and ramping to 1:1) is highly effective for baseline resolution.

Quantitative Data: Condition Optimization

The table below summarizes the causal relationship between the oxidation environment and the final isolated yield of the tetrahydrobenzotriazol-4-one core.

SolventTemperature (°C)Oxidant / AtmosphereReaction Time (h)Isolated Yield (%)Observation / Causality
Toluene110Air (Ambient)12.035%Incomplete cycloaddition; low thermal energy.
Xylene145Air (Ambient)4.055%Triazoline intermediate stalls due to O₂ depletion.
Xylene145O₂ Balloon2.578%Good conversion; O₂ drives aromatization.
Xylene 145 MnO₂ (1.5 eq) 1.5 92% Optimal; rapid chemical oxidation prevents tar formation.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a chemical oxidant (MnO₂) to ensure rapid, high-yield conversion [1]. Every step includes a physical or analytical checkpoint to validate the system's integrity.

Step 1: Reagent Preparation

  • Action: Dissolve the aryl/alkyl azide (1.0 mmol) and cyclohex-2-enone (1.1 mmol) in anhydrous xylene (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Self-Validation Check: The starting solution should be clear or pale yellow. A dark brown starting color indicates pre-existing azide degradation; discard and synthesize fresh azide.

Step 2: 1,3-Dipolar Cycloaddition

  • Action: Heat the reaction mixture to 145 °C (reflux) under a nitrogen atmosphere for 45 minutes.

  • Self-Validation Check: Upon reaching 145 °C, the solution should maintain a gentle, steady reflux. TLC (Hexanes/EtOAc 1:1) must show the disappearance of the high-Rf azide spot and the appearance of a new, mid-Rf, UV-active triazoline spot.

Step 3: Oxidative Aromatization

  • Action: Briefly remove the heat, carefully add activated MnO₂ (1.5 mmol, 1.5 eq), and resume reflux for an additional 45 minutes.

  • Self-Validation Check: Addition of MnO₂ will immediately turn the suspension black. After 45 minutes, TLC will show the mid-Rf triazoline spot converting completely to a lower-Rf, intensely UV-active triazole spot. If the mid-Rf spot persists, the MnO₂ was deactivated; add 0.5 eq more.

Step 4: Workup & Purification

  • Action: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the manganese salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate in vacuo and purify via flash chromatography.

  • Self-Validation Check: The filtrate passing through the Celite must be clear yellow/orange. If the filtrate is black or cloudy, the filtration was incomplete and will ruin the chromatography column; re-filter through a thicker Celite pad.

Troubleshooting Workflow

Workflow Start Initiate Reaction (Xylene, 145°C) Monitor TLC Check at 45 min (Hexanes/EtOAc 1:1) Start->Monitor AzideLeft Is Azide Unconsumed? Monitor->AzideLeft IncTemp Check Heating Block Ensure Reflux AzideLeft->IncTemp Yes Intermed Triazoline Spot Accumulates? AzideLeft->Intermed No IncTemp->Monitor AddOx Add 1.5 eq MnO2 or Bubble O2 Intermed->AddOx Yes Done Product Formation Complete Intermed->Done No AddOx->Monitor

Decision tree for troubleshooting low yields in tetrahydrobenzotriazol-4-one synthesis.

References

  • Guo, S., Song, Y., Huang, Q., Yuan, H., Wan, B., Wang, Y., He, R., Beconi, M. G., Franzblau, S. G., & Kozikowski, A. P. (2010). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry. [Link]

  • Shriteh, T. (2011). 1,3-Dipolar Cycloaddition Reaction of Benzyl Azide with Cyclohex-2-en-1-one. Experimental and Computational Study. Jordan Journal of Chemistry (JJC). [Link]

  • Wikipedia contributors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

Optimization

Purification techniques for 2,5,6,7-Tetrahydrobenzotriazol-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,5,6,7-Tetrahydrobenzotri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,5,6,7-Tetrahydrobenzotriazol-4-one .

This compound presents unique chromatographic and extraction challenges due to its fused 1,2,3-triazole ring and α,β-unsaturated ketone (enone) system. The interplay between annular tautomerism, hydrogen bonding, and amphoteric behavior requires precise control over pH and mobile phase additives to ensure high recovery and purity.

I. Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the molecular behavior of the target compound. The table below summarizes the key properties that dictate our experimental choices [3].

PropertyValue / CharacteristicImpact on Purification
Molecular Formula C₆H₇N₃OLow molecular weight, highly polar.
Molecular Weight 137.14 g/mol Elutes early in reverse-phase chromatography.
pKa (Triazole NH) ~8.5Deprotonates in basic conditions, forming a highly water-soluble anion.
pKa (Protonated N) ~1.2Protonates in strongly acidic conditions.
Tautomerism 1H, 2H, and 3H formsCauses peak splitting/tailing on HPLC and silica gel [1].
Isoelectric Point (pI) ~5.0 - 6.0Optimal pH range for liquid-liquid extraction into organic solvents.

II. Purification Decision Workflow

To maximize yield and purity, follow the decision tree below. It outlines the optimal path from crude reaction mixture to the >98% pure isolated compound.

PurificationWorkflow Crude Crude Reaction Mixture (2,5,6,7-Tetrahydrobenzotriazol-4-one) LLE Liquid-Liquid Extraction (Adjust pH to 5.0-6.0) Crude->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Extract (EtOAc) AqPhase Aqueous Phase (Polar Impurities) LLE->AqPhase Discard Decision1 Crude Purity > 80%? OrgPhase->Decision1 Recryst Recrystallization (EtOAc/Hexanes) Decision1->Recryst Yes Flash Flash Chromatography (Silica + 0.1% AcOH) Decision1->Flash No Prep Prep-HPLC Polishing (C18, H2O/MeCN + 0.1% TFA) Recryst->Prep Flash->Prep Pure Pure Compound (>98% HPLC) Prep->Pure

Workflow for isolating and purifying 2,5,6,7-tetrahydrobenzotriazol-4-one.

III. Troubleshooting FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor recovery? The Causality: The acidic NH of the 1,2,3-triazole ring strongly hydrogen-bonds with the weakly acidic, free silanol groups on the bare silica surface. Furthermore, the compound exists in a dynamic equilibrium of annular tautomers (1H, 2H, and 3H-forms) [1]. This dynamic interconversion during elution causes severe band broadening. The Solution: You must add an acidic modifier (0.1% to 0.5% Glacial Acetic Acid) to your mobile phase (e.g., Dichloromethane/Methanol). The acid suppresses the ionization of the triazole and competitively masks the silanol interaction sites, sharpening the peak and drastically improving mass recovery.

Q2: During aqueous workup, I lose a significant portion of my product to the aqueous layer. How can I prevent this? The Causality: 2,5,6,7-Tetrahydrobenzotriazol-4-one is highly amphoteric. If the aqueous phase is too basic (pH > 9), the triazole deprotonates to form a highly water-soluble triazolide anion. If it is too acidic (pH < 2), the triazole nitrogens protonate into a soluble cation. The Solution: Adjust the aqueous phase strictly to a pH of 5.0–6.0 (its approximate isoelectric point) using 1M HCl or saturated NH₄Cl before extraction. Use a moderately polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) to maximize the partition coefficient.

Q3: My analytical HPLC shows a split peak or a shoulder that merges when I change the gradient. Is my compound degrading? The Causality: This is a classic analytical artifact caused by triazole tautomerism, not chemical degradation. At room temperature, the rate of tautomeric interconversion is similar to the chromatographic timescale, leading to partially resolved tautomers on the column [2]. The Solution: Perform the HPLC analysis at an elevated column temperature (e.g., 45°C - 50°C). Heating accelerates the interconversion rate, causing the tautomeric forms to coalesce into a single, sharp, time-averaged peak.

IV. Standardized Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures maximum recovery of the neutral tautomer from aqueous reaction mixtures.

  • Dilution: Dilute the crude reaction mixture with deionized water (3 volumes relative to the reaction volume).

  • pH Adjustment: Insert a calibrated pH probe. Slowly add 1M HCl (if the mixture is basic) or saturated NaHCO₃ (if acidic) dropwise while stirring until the pH stabilizes between 5.0 and 6.0.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc). Shake vigorously and allow the layers to separate.

  • Validation Check: Spot both the organic and aqueous layers on a TLC plate (Eluent: 90:10 DCM:MeOH with 1% AcOH). The target spot (UV active at 254 nm) should be predominantly in the organic phase.

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40°C to prevent enone degradation).

Protocol B: Preparative HPLC Polishing

Use this method for final purification to achieve >98% purity, suppressing tautomeric peak splitting.

  • Sample Preparation: Dissolve the semi-pure compound in a 1:1 mixture of Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA

    • Note: The TFA is critical to keep the triazole fully protonated, ensuring a single tautomeric state during elution.

  • Gradient & Temperature: Run a gradient of 5% B to 60% B over 20 minutes. Set the column oven to 45°C to force tautomer coalescence.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the main sharp peak, pool the fractions, and lyophilize immediately to yield the pure white/off-white powder.

V. References

  • Alkorta, I., Blanco, F., & Elguero, J. (2010). The azido-tetrazole and diazo-1,2,3-triazole tautomerism in six-membered heteroaromatic rings and their relationships with aromaticity: Azines and perimidine. Tetrahedron, 66(15), 2863-2868. URL:[Link]

  • Liu, J., et al. (2009). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, 52(23), 7785-7799. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82417154, 6-Amino-2,5,6,7-tetrahydrobenzotriazol-4-one. PubChem. URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of 2,5,6,7-Tetrahydrobenzotriazol-4-one

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for process chemists, researchers, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for process chemists, researchers, and drug development professionals. The synthesis of 2,5,6,7-tetrahydrobenzotriazol-4-one (and its tautomers/regioisomers) via cycloaddition is a powerful methodology, but the benzotriazole core is highly sensitive to thermal and chemical stress.

This guide moves beyond basic recipes. It explains the causality behind side reactions—such as Wolff-type ring contractions and Graebe-Ullmann cyclizations—and provides self-validating protocols to ensure your synthesis remains robust and high-yielding.

Mechanistic Overview & Pathway Analysis

The construction of the 2,5,6,7-tetrahydrobenzotriazol-4-one core typically involves the cycloaddition of an azide to a cyclohex-2-enone derivative or the condensation of a hydrazine with a 1,3-cyclohexanedione[1]. While the forward reaction is thermodynamically favorable, the resulting triazole ring is metastable under high-energy conditions.

When subjected to thermal stress (>145°C) or photolysis, the target molecule can undergo a Wolff-type ring contraction to form a tetrahydroiminofulvene, or a Graebe-Ullmann-type diradical cyclization to yield a tetrahydrocarbazole[2]. Understanding these branching pathways is critical for controlling your reaction environment.

G SM Starting Materials (Azide + Cyclohex-2-enone) Int Triazoline Intermediate SM->Int Cycloaddition Target 2,5,6,7-Tetrahydrobenzotriazol-4-one (Desired Product) Int->Target Oxidation Side3 1,5,6,7-Regioisomer (Tautomeric Shift) Int->Side3 Alkylation Side1 Tetrahydroiminofulvene (Wolff Contraction) Target->Side1 Thermal Stress (>145°C) Side2 Tetrahydrocarbazole (Graebe-Ullmann) Target->Side2 Pyrolysis / Photolysis

Fig 1: Synthesis pathway of 2,5,6,7-Tetrahydrobenzotriazol-4-one and major side reactions.

Quantitative Troubleshooting Matrix

To achieve high purity, you must preemptively mitigate the side reactions outlined above. The table below quantifies the impact of these deviations and provides field-proven mitigation strategies.

Side ReactionMechanistic CausalityQuantitative Yield ImpactMitigation Strategy
Tetrahydroiminofulvene Formation Wolff-type ring contraction triggered by thermal degradation[2].15–25% loss at temperatures >145°C.Strictly maintain reaction temperature ≤135°C; avoid prolonged heating phases.
Tetrahydrocarbazole Formation Graebe-Ullmann diradical cyclization via photolysis or extreme pyrolysis[2].5–15% loss depending on light exposure.Shield the reactor from intense UV light; utilize lower-boiling solvents like Toluene instead of Xylenes.
Regioisomerization Tautomeric equilibration favoring the 1,5,6,7-isomer during N-alkylation[1].20–40% loss of the 2-substituted target.Employ sterically demanding protecting groups or utilize low-temperature kinetic control during crystallization.
Over-Reduction Catalytic hydrogenation inadvertently reducing the triazole ring to tetrahydro-HOBt analogs[3].Variable (up to 100% loss if unmonitored).Proceed with hydrogenation without delay; purge catalysts immediately upon completion[3].

Self-Validating Experimental Protocol

This step-by-step methodology is adapted from standard cycloaddition techniques[1], but has been re-engineered with built-in validation checkpoints to prevent the thermal degradation pathways identified in the literature[2].

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1.0 eq of the azide derivative and 1.0 eq of cyclohex-2-enone in anhydrous xylene (or toluene for lower thermal limits).

  • Causality: Anhydrous conditions prevent unwanted hydrolysis of the enone. Equimolar ratios prevent the formation of bis-adducts.

Step 2: Controlled Cycloaddition (The Critical Thermal Window)

  • Action: Heat the reaction mixture to exactly 135°C. Do not exceed 140°C.

  • Causality: Literature confirms that temperatures reaching 145°C provide the activation energy required for the Wolff-type ring contraction, converting your target into a tetrahydroiminofulvene[1][2].

  • Validation Check: At t=2 hours, pull a 50 µL aliquot and run a rapid IR scan. If an absorption band at 2020 cm⁻¹ appears, thermal degradation has initiated. Immediately cool the reactor to 120°C to arrest the side reaction.

Step 3: Reaction Quenching

  • Action: Quench the reaction by adding acetonitrile containing an internal standard (e.g., 0.01 μM of a known reference)[1].

  • Causality: Rapid quenching locks the tautomeric ratio and prevents further thermal rearrangements during the cool-down phase.

  • Validation Check: Centrifuge the sample at 4000g for 30 minutes and analyze via LC-MS/MS[1]. Proceed to purification only if the target mass accounts for >90% of the TIC (Total Ion Chromatogram).

Step 4: Purification & Catalyst Purging

  • Action: If downstream steps require hydrogenation (e.g., deprotection), perform the reduction and immediately filter the mixture through Celite.

  • Causality: Residual hydrogenation catalysts will reduce the benzotriazole core into tetrahydro-HOBt analogs[3]. Immediate purging is non-negotiable for preserving the triazole ring.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown, and my isolated product shows a strong IR absorption at ~2020 cm⁻¹. What went wrong? A1: Your product has undergone a Wolff-type ring contraction. The IR peak at 2020 cm⁻¹ is the hallmark of a ketenimine/iminofulvene functional group[2]. This side reaction is triggered by thermal stress. To resolve this in your next batch, lower your reaction temperature below 140°C and ensure the vessel is not exposed to localized superheating (e.g., use an oil bath rather than a direct heating mantle).

Q2: How can I differentiate between the 1,5,6,7- and 2,5,6,7-tetrahydrobenzotriazol-4-one regioisomers in my NMR? A2: NMR spectroscopy is your primary diagnostic tool. The symmetry of the triazole ring dictates the proton shifts. In the 2-substituted isomer, the molecule often exhibits higher symmetry, whereas the 1-substituted isomer will show distinct, non-equivalent chemical shifts for the methylene protons adjacent to the triazole and ketone moieties[1].

Q3: I am observing a significant amount of tetrahydrocarbazole in my final product. How can I suppress this? A3: Tetrahydrocarbazole forms via a Graebe-Ullmann-type diradical cyclization[2]. This pathway is highly sensitive to photolysis and extreme pyrolysis. Ensure your reaction vessel is shielded from intense ambient or UV light (e.g., wrap the flask in aluminum foil) and strictly avoid temperatures exceeding 145°C.

Q4: My downstream sequence involves a catalytic hydrogenation step. Is the tetrahydrobenzotriazole core stable under H₂? A4: It is moderately stable, but highly susceptible to over-reduction if not carefully monitored. Prolonged exposure to hydrogen in the presence of a catalyst will reduce the benzotriazole core to tetrahydro-HOBt analogs[3]. To prevent catastrophic yield loss, it is recommended to proceed with hydrogenation without delay, strictly monitor hydrogen uptake, and purge the catalyst immediately upon completion[3].

References

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry.
  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines.
  • Advancing Peptide Synthesis: Liquid-Phase Assembly of Tirzepatide's C-Terminus (30–39) via Crystalline Pentamer Building Blocks. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Optimizing 2,5,6,7-Tetrahydrobenzotriazol-4-one Functionalization

Welcome to the Application Science Support Center. As researchers and drug development professionals, working with fused bicyclic systems like 2,5,6,7-tetrahydrobenzotriazol-4-one presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, working with fused bicyclic systems like 2,5,6,7-tetrahydrobenzotriazol-4-one presents unique synthetic challenges. The interplay between the tautomeric triazole ring and the enolizable C-4 ketone requires precise control over reaction conditions to prevent regiochemical mixtures and off-target degradation.

This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot and optimize your functionalization workflows.

Core Functionalization Pathways

Understanding the electronic distribution of your starting material is the first step in troubleshooting. The molecule offers three primary sites for functionalization, each governed by different mechanistic rules.

G Start 2,5,6,7-Tetrahydrobenzotriazol-4-one N_Func N-Alkylation/Arylation (Triazole Ring) Start->N_Func C_Func Alpha-Functionalization (C-5 Position) Start->C_Func Ketone_Func Ketone Derivatization (C-4 Position) Start->Ketone_Func N1 N1-Regioisomer (Thermodynamic) N_Func->N1 NaH / DMF (Standard Conditions) N2 N2-Regioisomer (Kinetic/Steric) N_Func->N2 Cu-Catalysis / Steric Base

Fig 1. Primary functionalization pathways for 2,5,6,7-tetrahydrobenzotriazol-4-one.

Troubleshooting & FAQs

Section A: Triazole Ring N-Functionalization (Regioselectivity)

Q: I am attempting direct N-alkylation, but I consistently isolate a mixture of N1 and N2 regioisomers. Why does this happen, and how can I control it? A: The triazole ring undergoes rapid tautomerization, distributing nucleophilic character across the nitrogen atoms. Under standard thermodynamic conditions (e.g., K2​CO3​ or NaH in DMF), alkylation typically yields a mixture favoring the N1 isomer due to the stability of the extended conjugated system. Literature on analogous fused systems demonstrates that direct alkylation often results in a ~2:1 mixture of N1/N2 regioisomers[1].

Expert Insight: If your target is strictly the N1-aryl derivative, we recommend abandoning the functionalization of the pre-formed core. Instead, utilize a de novo [3+2] cycloaddition. Reacting an aryl azide with cyclohex-2-enone at elevated temperatures completely circumvents regioselectivity issues, yielding the N1-isomer exclusively[2].

Q: If I must functionalize the pre-formed core, how do I separate the N1 and N2 isomers? A: Standard silica gel flash chromatography (0 to 50% EtOAc/hexanes) often fails to resolve these isomers cleanly due to their similar polarities. The most reliable, self-validating protocol for separation is reverse-phase preparative HPLC utilizing a C18 column with a 20 to 100% MeCN/ H2​O gradient[1].

Section B: C-5 Alpha-Carbon Functionalization

Q: Alpha-halogenation at C-5 is causing significant ring degradation and di-halogenation. What are milder alternatives? A: The C-5 methylene is highly activated by the adjacent C-4 ketone. Using harsh electrophiles like Br2​ leads to over-reaction because the initial mono-halogenation increases the acidity of the remaining alpha-proton, accelerating the second substitution. To prevent this, use milder reagents. For fluorination, utilizing Selectfluor in MeOH with a catalytic amount of concentrated H2​SO4​ under reflux provides excellent control, limiting the reaction to mono-functionalization without degrading the triazole core[1].

Section C: C-4 Ketone Derivatization

Q: Reductive amination at the C-4 ketone is stalling. What is the mechanism of failure? A: The C-4 ketone is sterically hindered by both the adjacent C-5 methylene and the rigid, fused triazole system. This steric bulk severely retards the initial imine formation. If you add your reducing agent (like STAB) too early, it will reduce your starting amine or decompose before the imine can form.

Troubleshooting Issue Low Yield: C-4 Reductive Amination Check1 Analyze Intermediate (LC-MS/IR) Issue->Check1 Sol1 Add Ti(O-iPr)4 (Drive Imine Formation) Check1->Sol1 No Imine Detected Check2 Imine Formed but Not Reduced Check1->Check2 Imine Detected Sol2 Switch to NaBH3CN Adjust pH to 5-6 Check2->Sol2 Reduction Stalled

Fig 2. Troubleshooting stalled C-4 reductive amination workflows.

Quantitative Data: Regioselectivity Optimization

The following table summarizes expected outcomes based on the chosen functionalization strategy, allowing for easy comparison of thermodynamic vs. kinetic approaches.

Reaction StrategyReagents / SolventTempPrimary MechanismExpected N1:N2 RatioTypical Yield
Direct Alkylation Alkyl Halide, NaH , DMF25 °CThermodynamic~ 2:170 - 80%
Mild Alkylation Alkyl Halide, K2​CO3​ , Acetone60 °CMixed Control~ 1.5:160 - 70%
Chan-Lam Arylation Aryl Boronic Acid, Cu(OAc)2​ , DCM25 °CKinetic / Steric~ 1:345 - 55%
De Novo Synthesis Aryl Azide + Cyclohex-2-enone, Xylene145 °C[3+2] Cycloaddition> 99:1 90 - 96%

Validated Experimental Protocols

To ensure reproducibility, all workflows must be treated as self-validating systems. Do not proceed to subsequent steps without analytical confirmation (LC-MS/NMR).

Protocol A: De Novo Synthesis of N1-Aryl-2,5,6,7-Tetrahydrobenzotriazol-4-one

Use this protocol to completely bypass N1/N2 regioselectivity issues when an N1-aryl derivative is required[2].

  • Preparation: In a dry, round-bottom flask, dissolve the chosen aryl azide (e.g., 1-azido-4-tert-butylbenzene, 2.3 mmol) in 20 mL of anhydrous xylene.

  • Addition: Add cyclohex-2-enone (1.0 eq, 2.3 mmol) to the solution.

  • Cycloaddition: Heat the resulting mixture to 145 °C under an inert nitrogen atmosphere for 2 hours.

  • Validation: Monitor via TLC (hexanes/EtOAc, 1:1). The disappearance of the azide spot confirms completion.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Purify via silica gel chromatography to afford the pure N1-aryl product (Yields typically >90%).

Protocol B: Controlled Alpha-Fluorination at C-5

Use this protocol for precision halogenation without destroying the triazole core[1].

  • Preparation: Dissolve the tetrahydrobenzotriazol-4-one core (8.5 mmol) in 43.0 mL of Methanol (MeOH).

  • Activation: Add Selectfluor (1.1 eq, 9.4 mmol) followed by a catalytic amount of concentrated H2​SO4​ (50.0 µL). Causality note: The acid catalyzes enol formation, which acts as the nucleophile against the Selectfluor reagent.

  • Reaction: Heat the mixture at reflux for 3 hours.

  • Quenching & Validation: Cool to room temperature and quench with 0.3 M aqueous H2​SO4​ (10 mL). Extract with EtOAc. Confirm mono-fluorination via LC-MS (look for the [M+F] mass shift without [M+2F] over-reaction peaks).

References

  • [2] Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents | Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [1] WO2023077046A1 - Inhibitors of hif-2alpha and methods of use thereof - Google Patents. Available at:

Sources

Troubleshooting

Preventing byproduct formation in 2,5,6,7-Tetrahydrobenzotriazol-4-one synthesis

Troubleshooting Guides & FAQs for Byproduct Prevention Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic pitfalls inherent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Byproduct Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic pitfalls inherent in synthesizing fused 1,2,3-triazole systems. The synthesis of 2,5,6,7-tetrahydrobenzotriazol-4-one via the [3+2] dipolar cycloaddition of 1,3-cyclohexanedione with organic azides is highly efficient but notoriously prone to regiochemical scrambling, O-alkylation, and over-oxidation.

This guide provides causality-driven troubleshooting, validated protocols, and empirical data to ensure your experimental workflow is a self-validating system.

Section 1: Mechanistic Pathway & Byproduct Divergence

Understanding the reaction trajectory is the first step in preventing off-target pathways. The enolization of 1,3-cyclohexanedione creates an ambident nucleophile. Controlling the subsequent cycloaddition and elimination steps dictates the purity of the final tetrahydrobenzotriazol-4-one core.

Pathway A 1,3-Cyclohexanedione C Enolate Intermediate A->C Base (e.g., DBU) B Organic Azide D [3+2] Cycloaddition B->D C->D G O-Alkylated Byproduct C->G Hard Electrophile Attack E Triazoline Intermediate D->E F 2,5,6,7-Tetrahydrobenzotriazol-4-one (Target) E->F Dehydration / Aromatization H 1,5,6,7-Regioisomer E->H Kinetic Control / Sterics I Aromatized Benzotriazol-4-ol F->I Aerobic Over-oxidation

Mechanistic pathway and byproduct divergence in tetrahydrobenzotriazol-4-one synthesis.

Section 2: FAQs on Byproduct Prevention

Q1: Why am I seeing a high ratio of the 1,5,6,7-isomer instead of the desired 2,5,6,7-isomer? Causality: Regioselectivity in the [3+2] cycloaddition is governed by the electronics of the enolate and the steric bulk of the azide. Under purely kinetic control (low temperatures), the 1-substituted isomer is often favored. However, thermodynamic control favors the 2-substituted isomer due to minimized steric clash with the C-4 carbonyl group. Solution: Adjust the reaction temperature and solvent. Using a polar aprotic solvent like DMSO with a controlled heating ramp (e.g., 60 °C) allows thermodynamic equilibration, favoring the 2,5,6,7-isomer. The use of DBU in DMSO has been shown to drastically improve the regioselectivity and yield of fused triazoles 1.

Q2: How do I suppress O-alkylation when generating the enolate? Causality: 1,3-Cyclohexanedione is an ambident nucleophile. Hard bases (like NaH or alkoxides) in polar aprotic solvents increase electron density on the oxygen, leading to O-attack on the azide's leaving group or electrophile, bypassing the desired C-alkylation/cycloaddition. Solution: Use a softer, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Recent metal-free protocols highlight the importance of base and solvent selection (such as deep eutectic solvents or DMSO) in directing C-alkylation and preventing O-alkylation 2.

Q3: My product is contaminated with fully aromatized benzotriazol-4-ol. How do I prevent this? Causality: The tetrahydrobenzotriazol-4-one core is susceptible to auto-oxidation or aerobic dehydrogenation. Extended heating in the presence of trace metals or atmospheric oxygen drives the aromatization of the cyclohexane ring to form phenolic byproducts. Solution: Degas all solvents (sparge with N₂ or Ar for 15 minutes prior to use) and conduct the reaction under a strict inert atmosphere. If prolonged heating is required, the addition of a mild radical scavenger (e.g., BHT, 1 mol%) can suppress auto-oxidation.

Q4: What causes the formation of uncyclized diazo intermediates, and how do I force cyclization? Causality: If the dehydration/elimination step from the triazoline intermediate is hindered by insufficient basicity, the reaction stalls at the uncyclized hydrazone or diazo stage. This is a common issue in related tetrahydroindazole and benzotriazole scaffold syntheses 3. Solution: Ensure at least 2.0 equivalents of base are present to facilitate the final elimination and aromatization of the triazole ring.

Section 3: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution.

SolventBase (Equiv)Temp (°C)Target Yield (%)Regioisomer (%)O-Alkylation (%)Aromatization (%)
EtOHEtONa (1.5)8045301510
DMFK₂CO₃ (2.0)8055251010
NeatPyrrolidine257515010
DMSODBU (2.0)6088 <5 <2 <5

Data Interpretation: The combination of DMSO and DBU at 60 °C provides the optimal balance of thermodynamic control (minimizing regioisomers) and soft enolization (preventing O-alkylation), while the moderate temperature limits aerobic aromatization.

Section 4: Validated Experimental Protocol

This self-validating protocol utilizes in-process controls (IR spectroscopy and visual cues) to ensure complete conversion and prevent intermediate stalling.

DBU-Mediated [3+2] Cycloaddition Workflow

  • Preparation of Enolate: Dissolve 1,3-cyclohexanedione (10.0 mmol, 1.0 eq) in anhydrous, degassed DMSO (20 mL, 0.5 M) in an oven-dried flask under an argon atmosphere.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20.0 mmol, 2.0 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Self-Validation: The solution will turn pale yellow, indicating successful enolate formation.

  • Azide Introduction: Slowly add the organic azide (11.0 mmol, 1.1 eq) as a solution in 5 mL DMSO.

    • Safety Note: Maintain the internal temperature below 25 °C during addition to prevent an exothermic runaway.

  • Cycloaddition & Aromatization: Heat the reaction mixture to 60 °C for 4-6 hours.

    • Self-Validation: Monitor the reaction via ATR-FTIR spectroscopy. The reaction is complete when the strong azide stretching band at ~2100 cm⁻¹ completely disappears.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench slowly with saturated aqueous NH₄Cl (30 mL) to neutralize the DBU. Extract with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2,5,6,7-tetrahydrobenzotriazol-4-one.

References
  • Title: Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[1,2,3]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes Source: ACS Publications URL
  • Title: Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 1,3-Dipolar Cycloaddition of Alkanone Enolates with Azides in Deep Eutectic Solvents for the Metal-Free Regioselective Source: CNR-IRIS URL

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2,5,6,7-Tetrahydrobenzotriazol-4-one

Welcome to the Application Scientist Support Portal. As researchers integrating 2,5,6,7-Tetrahydrobenzotriazol-4-one (THBT-4-one) into drug discovery pipelines or advanced materials, you may encounter unexpected stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers integrating 2,5,6,7-Tetrahydrobenzotriazol-4-one (THBT-4-one) into drug discovery pipelines or advanced materials, you may encounter unexpected stability issues. The partially saturated cyclohexenone ring fused to a triazole core presents unique electronic properties—making it highly versatile, but also uniquely susceptible to specific degradation vectors.

This guide synthesizes field-proven insights and authoritative literature to help you troubleshoot, understand the underlying chemical causality, and implement self-validating protocols to prevent compound degradation.

🔬 Troubleshooting & FAQs

Ticket #101: Unexplained Sample Loss During Photochemical Assays

User Query: "We are using THBT-4-one as a building block in a photoredox cross-coupling assay. Even in the absence of the catalyst, we are seeing rapid depletion of the starting material. What is happening?"

Root Cause Analysis (Causality): Your compound is undergoing photolytic denitrogenation. Benzotriazoles and their tetrahydro derivatives are highly sensitive to UV irradiation (particularly <280 nm). When exposed to UV light, the triazole ring absorbs energy and expels nitrogen gas ( N2​ ), generating a highly reactive open-shell singlet diradical intermediate. Because the activation barriers for subsequent rearrangements are extremely low (approx. 6–7 kcal/mol), this diradical rapidly undergoes either ring contraction to form tetrahydrofulvenimine derivatives or cyclization to form carbazole-like structures 1.

Prevention & Mitigation:

  • Wavelength Exclusion: Ensure your photoredox light source strictly emits in the visible spectrum (e.g., >400 nm LEDs) and utilize long-pass filters to eliminate stray UV emissions.

  • Storage: Always store stock solutions in actinic (amber) glassware under an inert argon atmosphere to prevent ambient photo-oxidation.

Ticket #102: Appearance of +16 Da and +32 Da Peaks in LC-MS

User Query: "During aqueous stability testing in aerobic environments, LC-MS analysis shows the emergence of new peaks with mass shifts of +16 Da and +32 Da. What are these degradants?"

Root Cause Analysis (Causality): You are observing oxidative degradation driven by reactive oxygen species (ROS), specifically hydroxyl radicals ( OH). The ketone group at the C4 position of THBT-4-one increases the acidity of the adjacent C5 methylene protons, promoting enolization in aqueous media. This electron-rich enol is highly susceptible to electrophilic attack by OH. The +16 Da and +32 Da mass shifts correspond to single and double hydroxylation events on the cyclohexenone ring. If left unchecked, this continuous hydroxylation leads to the cleavage of the triazole and aliphatic rings, eventually resulting in complete mineralization 2.

Prevention & Mitigation:

  • Radical Scavenging: Introduce ROS scavengers such as ascorbic acid or butylated hydroxytoluene (BHT) into your aqueous buffers.

  • pH Optimization: Maintain the buffer pH between 5.0 and 7.0. At higher pH levels, the deprotonation of the triazole ring increases electron density, accelerating electrophilic radical attack.

📊 Quantitative Data: Degradation Kinetics

To help you model the half-life of your compound in various stress environments, we have summarized the degradation kinetics of the benzotriazole scaffold under different oxidative conditions 23.

Degradation ConditionPrimary Reactive SpeciesApparent Rate Constant ( k )Dominant Degradation Intermediates
UV / Peracetic Acid (UV/PAA) OH, R-C 0.155 min −1 Hydroxylated THBT, Ring-opened aliphatic chains
Vacuum UV (185 + 254 nm) OH, Direct Photolysis8.17 × 10 −4 s −1 Hydroxylated THBT, Triazole cleavage products
Photocatalysis (TiO 2​ / UV) OH, O 2⋅−​ >99% removal at 120 minMineralized products (NO 3−​ , CO 2​ , H 2​ O)

⚙️ Mandatory Visualizations

Pathways cluster_photo Photolytic / Thermal Pathway cluster_ox Oxidative Pathway (ROS / •OH) THBT 2,5,6,7-Tetrahydrobenzotriazol-4-one (Intact Scaffold) Diradical Diradical Intermediate (Loss of N2) THBT->Diradical UV (<280nm) / Heat Hydroxylation Hydroxylated Intermediates (+16 Da / +32 Da) THBT->Hydroxylation •OH / O3 / Peroxides Fulvenimine Tetrahydrofulvenimine (Ring Contraction) Diradical->Fulvenimine Carbazole Carbazole Derivatives (Cyclization) Diradical->Carbazole RingOpening Triazole / Cyclohexenone Ring Cleavage Hydroxylation->RingOpening Mineralization Complete Mineralization (Nitrates, CO2, H2O) RingOpening->Mineralization

Fig 1: Mechanistic degradation pathways of 2,5,6,7-Tetrahydrobenzotriazol-4-one.

Workflow Start 1. Sample Preparation (1 mM THBT-4-one in ACN/H2O) Split 2. Aliquot into Stress Conditions Start->Split Ox 3A. Oxidative Stress (3% H2O2, 24h, 25°C) Split->Ox Photo 3B. Photolytic Stress (UV-C 254nm, 12h) Split->Photo Thermal 3C. Thermal Stress (60°C, Dark, 7 Days) Split->Thermal Quench 4. Quench Reactions (Sodium thiosulfate / Cooling) Ox->Quench Photo->Quench Thermal->Quench Analysis 5. LC-HRMS Analysis (Identify m/z shifts & fragments) Quench->Analysis Validate 6. Mass Balance Validation (Sum of peak areas = 100% ± 5%) Analysis->Validate

Fig 2: Self-validating forced degradation workflow for stability profiling.

🧪 Experimental Protocol: Self-Validating Forced Degradation Profiling

To accurately determine the stability window of your specific THBT-4-one formulation, implement this self-validating forced degradation workflow. The inclusion of a mass balance calculation ensures that no volatile or highly polar degradants are "lost" in the void volume, guaranteeing the trustworthiness of your analytical results.

Step 1: Stock Preparation & Aliquoting Prepare a 1.0 mM stock solution of THBT-4-one in an LC-MS grade Acetonitrile/Water (50:50, v/v) mixture. Divide the stock into three separate amber vials (for thermal/oxidative) and one quartz vial (for photolytic stress). Causality: Quartz is required for photolysis because standard borosilicate glass absorbs UV light below 300 nm, which would artificially protect the sample.

Step 2: Application of Stress Vectors

  • Oxidative: Add H2​O2​ to a final concentration of 3% (v/v). Incubate at 25°C for 24 hours.

  • Photolytic: Place the quartz vial in a photoreactor equipped with a 254 nm UV-C lamp for 12 hours.

  • Thermal: Seal the amber vial under ambient air and heat to 60°C in a dark incubator for 7 days.

Step 3: Reaction Quenching Quench the oxidative sample by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides. Transfer all samples to a 4°C autosampler immediately. Causality: Failing to quench ROS will result in continued degradation inside the autosampler, leading to non-reproducible kinetic data.

Step 4: LC-HRMS Analysis Analyze the samples using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) utilizing a reversed-phase C18 column. Monitor for the intact mass ( [M+H]+ ) and primary degradant shifts ( −28 Da for N2​ loss; +16/32 Da for hydroxylation).

Step 5: Mass Balance Validation (Critical Trustworthiness Step) Calculate the total molar mass balance. The sum of the integrated peak area of the remaining intact THBT-4-one plus the adjusted peak areas of all identified degradants must equal 100% (± 5%) of the Day 0 control area. If the mass balance falls below 95%: This indicates the formation of undetected highly polar fragments (eluting in the dead volume) or volatile species. You must switch to a HILIC column or analyze the headspace to maintain a self-validating system.

📚 References

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing).[Link]

  • Degradation of 1H-benzotriazole using vacuum ultraviolet: a prospective treatment method for micro-pollutants. Water Science & Technology (IWA Publishing).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Triazole-Based Corrosion Inhibitors: Featuring 2,5,6,7-Tetrahydrobenzotriazol-4-one

This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 2,5,6,7-Tetrahydrobenzotriazol-4-one and its chemical class against established inhibitors, namely Benzotriazole (BTA) and Tolyltriaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the corrosion inhibition efficacy of 2,5,6,7-Tetrahydrobenzotriazol-4-one and its chemical class against established inhibitors, namely Benzotriazole (BTA) and Tolyltriazole (TTA). Designed for researchers, materials scientists, and chemical engineers, this document synthesizes mechanistic insights with standardized experimental data to provide an objective performance analysis.

Introduction: The Imperative of Corrosion Inhibition

Corrosion is a spontaneous electrochemical process that degrades metals, leading to significant economic losses and safety hazards. The development of effective corrosion inhibitors is paramount for preserving the integrity of metallic components across industries. Organic inhibitors, particularly heterocyclic compounds containing nitrogen, are highly effective as they adsorb onto the metal surface to form a protective barrier. This barrier impedes the anodic and cathodic reactions that drive corrosion.[1]

Triazole derivatives are a cornerstone of corrosion inhibition, especially for copper and its alloys. Their molecular structure, featuring a five-membered ring with three nitrogen atoms, facilitates strong interactions with metal surfaces.[1][2] This guide will delve into the performance of a specific derivative, 2,5,6,7-Tetrahydrobenzotriazol-4-one, in the context of its widely-used analogues, BTA and TTA.

The Inhibitors: A Mechanistic Overview

Benzotriazole (BTA)

Benzotriazole (C₆H₅N₃) is one of the most effective and widely studied corrosion inhibitors for copper and its alloys.[3] Its mechanism relies on the formation of a chemisorbed, polymeric protective film on the copper surface. The nitrogen atoms in the triazole ring form coordinate bonds with copper ions, creating a stable Cu(I)-BTA complex.[4] This passive layer is less than 50 angstroms thick, insoluble in many aqueous and organic solutions, and effectively isolates the metal from the corrosive environment.[5]

Tolyltriazole (TTA)

Tolyltriazole (C₇H₇N₃) is a derivative of BTA, distinguished by a methyl group on the benzene ring. This seemingly minor addition significantly enhances its performance in certain conditions. TTA generally exhibits better thermal stability and resistance to chlorine, making it a preferred choice in industrial water treatment and cooling systems.[4][6] The methyl group enhances its lipophilicity, which can improve its solubility in organic media and influence the packing density of the protective film on the metal surface.[6] Experimental data often shows that TTA can achieve a high inhibition efficiency at lower concentrations compared to BTA.[4]

2,5,6,7-Tetrahydrobenzotriazol-4-one

2,5,6,7-Tetrahydrobenzotriazol-4-one (C₇H₇N₃O) represents a class of partially hydrogenated benzotriazoles. While specific peer-reviewed performance data for this exact molecule is limited, a U.S. Patent (US8236205B1) describes the use of tetrahydrobenzotriazoles as highly effective corrosion inhibitors, particularly when combined with other triazoles.[7]

The proposed mechanism of action is analogous to BTA and TTA, involving the formation of a protective film through the coordinate bonding of the triazole's nitrogen atoms to the metal surface. The presence of the ketone group (C=O) and the saturated cyclohexane ring may influence the molecule's electronic properties and adsorption behavior. The lone pair electrons on the oxygen atom could provide an additional site for coordination with the metal surface, potentially enhancing the stability and density of the protective film. The non-planar structure, compared to the aromatic BTA and TTA, might also affect the orientation and packing of the molecules on the surface.

Proposed Synthesis of 2,5,6,7-Tetrahydrobenzotriazol-4-one

A proposed two-step synthesis could involve:

  • Formation of a Hydrazone: Reacting 1,3-cyclohexanedione with a suitable hydrazine derivative to form a monophenylhydrazone intermediate.[10]

  • Acid-Catalyzed Cyclization: Subjecting the intermediate to an acid-catalyzed intramolecular cyclization. The use of a strong acid like trifluoroacetic acid has been shown to be effective in similar cyclizations, leading to the formation of the tetrahydrocarbazole core structure.[10] Adapting this to form the triazole ring would require a starting material with the requisite three-nitrogen chain.

Alternatively, a reaction involving 1,2,3-triamine precursors with a diketone under cyclization conditions could be explored, based on general principles of triazole synthesis.[11]

Experimental Showdown: Protocols for Efficacy Evaluation

To objectively compare corrosion inhibitors, a suite of standardized electrochemical and gravimetric tests is employed. These protocols form a self-validating system, where the results from each method should correlate and provide a holistic view of inhibitor performance.

Weight Loss Method (Gravimetric Analysis)

This traditional method provides a direct, quantitative measure of the average corrosion rate. It is based on ASTM standards such as ASTM D2688.[12]

Protocol Steps:

  • Specimen Preparation: Metal coupons (e.g., mild steel, copper) of known dimensions and surface area are polished, cleaned with appropriate solvents (e.g., acetone, ethanol), dried, and weighed to the nearest 0.1 mg.

  • Exposure: The coupons are suspended in the corrosive medium (e.g., 1M HCl, synthetic seawater) with and without various concentrations of the inhibitor for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), which typically involves chemical cleaning with an inhibited acid.

  • Final Weighing: The cleaned coupons are rinsed, dried, and re-weighed.

  • Calculation: The weight loss (ΔW) is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%).

  • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area, T is the exposure time, and D is the density of the metal.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

Causality: This method is foundational because it directly measures metal loss, the ultimate consequence of corrosion. It provides an average corrosion rate over the entire exposure period, making it invaluable for long-term performance assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_coupon Prepare & Weigh Coupon expose Immerse Coupon (Controlled Time & Temp) prep_coupon->expose prep_solution Prepare Corrosive Media (with/without inhibitor) prep_solution->expose clean Clean & Reweigh Coupon expose->clean calculate Calculate Weight Loss, Corrosion Rate (CR) & Inhibition Efficiency (IE%) clean->calculate

Caption: Workflow for the Weight Loss Corrosion Test.

Potentiodynamic Polarization

This electrochemical technique provides rapid insights into the corrosion kinetics and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions). The procedure follows standards like ASTM G61.[13]

Protocol Steps:

  • Cell Setup: A three-electrode electrochemical cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh), all immersed in the test solution.

  • OCP Stabilization: The open-circuit potential (OCP), or corrosion potential (Ecorr), is monitored until it reaches a stable value. This represents the natural potential of the metal in the environment.

  • Potential Sweep: The potential of the working electrode is scanned from a cathodic value to an anodic value relative to the Ecorr at a slow, constant rate (e.g., 0.167 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential, generating a Tafel plot (log |current density| vs. potential).

  • Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the Ecorr. The inhibition efficiency is calculated from the i_corr values.

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Causality: By polarizing the metal, we actively drive the corrosion reactions. The resulting current directly relates to the rate of these reactions. An effective inhibitor will significantly reduce the corrosion current density (i_corr). The shift in Ecorr and changes in the Tafel slopes indicate whether the inhibitor is anodic, cathodic, or mixed-type.

G setup Assemble 3-Electrode Cell (WE, RE, CE in media) stabilize Stabilize at Open Circuit Potential (Ecorr) setup->stabilize scan Apply Potential Sweep (e.g., -250mV to +250mV vs Ecorr) stabilize->scan measure Measure Current Response scan->measure analyze Generate Tafel Plot & Extrapolate Corrosion Current (icorr) measure->analyze calculate Calculate IE% analyze->calculate

Caption: Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to characterize the properties of the inhibitor film and the metal/solution interface. It provides information on the resistance and capacitance of the protective layer.

Protocol Steps:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • OCP Stabilization: The system is allowed to stabilize at its OCP.

  • AC Perturbation: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The resulting AC current and the phase shift between the voltage and current are measured at each frequency.

  • Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters. A key parameter is the charge transfer resistance (R_ct) or polarization resistance (R_p), which is inversely proportional to the corrosion rate.

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Causality: The impedance measurement probes the resistive and capacitive behavior of the electrode surface. A high-quality inhibitor film acts like a capacitor and greatly increases the charge transfer resistance (R_ct), which signifies a barrier to the electrochemical reactions of corrosion. A larger semicircle diameter in a Nyquist plot corresponds to a higher R_ct and thus better corrosion protection.

G setup Assemble 3-Electrode Cell & Stabilize at OCP perturb Apply Small AC Voltage Signal Across a Frequency Range setup->perturb measure Measure AC Current & Phase Angle Response perturb->measure plot Generate Nyquist & Bode Plots measure->plot model Fit Data to Equivalent Electrical Circuit (EEC) plot->model extract Extract Rct & Calculate IE% model->extract

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Comparative Performance Data

The following tables summarize representative data for the discussed inhibitors. It is critical to note that direct, side-by-side comparisons for 2,5,6,7-Tetrahydrobenzotriazol-4-one are not widely published. The data for "Tetrahydrobenzotriazole (TH-BTA)" is derived from performance claims in patent literature, which may not have undergone the same peer-review process as academic studies.[7]

Table 1: Inhibition Efficiency (IE%) of Triazole Derivatives on Copper in 3.5% NaCl Solution

InhibitorConcentrationTest MethodInhibition Efficiency (IE%)Source
Benzotriazole (BTA)10⁻² MElectrochemical~95%[13]
Tolyltriazole (TTA)10⁻² MElectrochemical>98% (Superior to BTA)[4][13]
Tetrahydrobenzotriazole (TH-BTA)1-500 ppmGeneral Corrosion RateClaimed to reduce corrosion rate significantly vs. TTA alone[7]

Table 2: Inhibition Efficiency (IE%) of Triazole Derivatives on Mild Steel in 1M HCl Solution

InhibitorConcentration (M)Test MethodInhibition Efficiency (IE%)Source
Benzotriazole (BTA)Not typically primary for steel-Moderate[14]
Tolyltriazole (TTA)0.07 MElectrochemical91%[14]
3-substituted-1,2,4-triazole5 mMElectrochemical>94.8%[15]
1,2,3-Triazole Derivatives0.8 mMWeight Loss>95%[1]

Note: The performance of inhibitors is highly dependent on the specific corrosive environment (pH, temperature, presence of other ions) and the metal substrate.

Discussion and Interpretation

The available data consistently demonstrates the high efficacy of BTA and TTA as corrosion inhibitors, particularly for copper. TTA often shows a performance advantage over BTA, exhibiting better thermal stability and requiring lower dosages to achieve high inhibition efficiency.[4][6] This is attributed to the electronic effect of the methyl group, which enhances the protective film's properties.

For mild steel in acidic media, while TTA shows good performance, other specialized triazole derivatives can achieve even higher efficiencies.[14][15] This highlights that the molecular structure of the triazole can be tailored to specific applications.

The patent literature suggests that tetrahydrobenzotriazoles are also potent corrosion inhibitors.[7] The key claim is that compositions containing tetrahydrobenzotriazoles can decrease the general corrosion rate more effectively than compositions with 100% TTA, especially in the presence of an oxidizer like sodium hypochlorite.[7] This suggests that the partially saturated ring structure of 2,5,6,7-Tetrahydrobenzotriazol-4-one may offer enhanced stability against oxidative degradation compared to the fully aromatic rings of BTA and TTA. The keto-functionality could further enhance its adsorption properties.

However, without direct, peer-reviewed comparative studies using the standardized electrochemical and gravimetric methods outlined above, the performance of 2,5,6,7-Tetrahydrobenzotriazol-4-one relative to BTA and TTA remains an area requiring further experimental validation.

Conclusion

Benzotriazole and Tolyltriazole are well-established, highly effective corrosion inhibitors with a wealth of supporting data. TTA frequently demonstrates superior performance due to its enhanced thermal and chemical stability.[4] The class of tetrahydrobenzotriazoles, including 2,5,6,7-Tetrahydrobenzotriazol-4-one, presents a promising alternative, with patent data suggesting potential for improved performance, particularly in challenging oxidative environments.[7]

To definitively ascertain the efficacy of 2,5,6,7-Tetrahydrobenzotriazol-4-one, researchers should undertake a rigorous comparative study employing the standardized weight loss, potentiodynamic polarization, and EIS protocols detailed in this guide. Such an investigation would provide the necessary quantitative data to validate its performance and position it within the landscape of high-performance corrosion inhibitors.

References

  • ASTM International. (2023). Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements (Standard No. G102-23). Retrieved from [Link]

  • Yao, Z., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue.
  • Fateh, A., et al. (2021). Corrosion Inhibition of Mild Steel with Tolyltriazole.
  • K. H. Wall, I. Davies. (2025). Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds. International Journal of Research and Development in Engineering and Technology.
  • Fateh, A., et al. (2021). Corrosion Inhibition of Mild Steel with Tolyltriazole. Semantic Scholar.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition.
  • ASTM International. (2023). Standard Test Method for Conducting Cyclic Potentiodynamic Polarization Measurements to Determine the Relative Susceptibility to Localized Corrosion of Iron-Nickel, or Cobalt-Based Alloys in a Chloride Environment (Standard No. G61-86).
  • BenchChem. (2025).
  • Alkharafi, F. M., et al. (2026). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper.
  • IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole.
  • Wikipedia. (n.d.). Benzotriazole.
  • ASTM International. (2011). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) (Standard No. D2688-11).
  • ResearchGate. (2025).
  • Walker, R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Corrosion, 29(7), 290-296.
  • ASTM International. (2024). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) (Standard No. D2688).
  • BioLogic. (2024).
  • ScienceGears. (2025). Potentiodynamic Corrosion Testing.
  • El Ibrahimi, B., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Polymers, 13(16), 2649.
  • Google Patents. (1975). Process for the preparation of 4-keto-1,2,3,4-tetrahydrocarbazole (U.S.
  • Kumar, P., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-20.
  • BioLogic. (2024).
  • Vigdorovich, V. I., et al. (2022). Effect of Quaternary Ammonium Salts and 1,2,4-Triazole Derivatives on Hydrogen Absorption by Mild Steel in Hydrochloric Acid Solution. Molecules, 27(19), 6695.
  • ResearchGate. (n.d.).
  • Kuznetsov, Y. I., et al. (2023). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution.
  • Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220.
  • Al-miqdam, E., et al. (2026). Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights.
  • Al-Baghdadi, S. B., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 15.
  • Kappe, T., & Brandner, A. (n.d.). Synthesis and Reactions of 4-Hydroxy-8,9,10,11-tetrahydropyrido[3,2, 1-jk]carbazol-6-ones.
  • IRO Water Treatment. (2019). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole.
  • MDPI. (2024).
  • Google Patents. (2012). Corrosion inhibitor compositions comprising tetrahydrobenzotriazoles and other triazoles and methods for using same (U.S.

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Comparative

A Comparative Guide to Benzotriazole and its Tetrahydro-Derivatives as Metal Deactivators for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the well-established metal deactivator, benzotriazole, and its promising hydrogenated counterpart, 2,5,6,7-tetrahydrobenzotriazol-4-one. We will delve into their me...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the well-established metal deactivator, benzotriazole, and its promising hydrogenated counterpart, 2,5,6,7-tetrahydrobenzotriazol-4-one. We will delve into their mechanisms of action, present available comparative performance data, and provide detailed experimental protocols for their evaluation.

Introduction to Metal Deactivators

In numerous industrial applications, including lubricants, fuels, and hydraulic fluids, the presence of metal ions, even in trace amounts, can catalyze oxidative degradation of the organic medium.[1] Copper is particularly aggressive in promoting such degradation.[1] Metal deactivators, also known as metal passivators, are additives that suppress these catalytic effects by forming a protective barrier on the metal surface or by chelating the metal ions, rendering them inert.[1] Among the most effective classes of metal deactivators are benzotriazole and its derivatives.[2]

Benzotriazole: The Industry Standard

Benzotriazole (BTA) is a heterocyclic compound widely recognized for its exceptional ability to inhibit corrosion, particularly for copper and its alloys.[3] Its efficacy stems from its ability to form a robust, chemisorbed protective film on the metal surface.[4][5] This film, a complex of Cu(I)-BTA, acts as a physical barrier, preventing corrosive agents from reaching the metal.[4]

2,5,6,7-Tetrahydrobenzotriazol-4-one: An Emerging Alternative

While benzotriazole is highly effective, the search for alternatives with improved performance in specific applications, such as enhanced solubility in non-aqueous media or superior thermal stability, has led to the investigation of its derivatives. One such class of compounds is the tetrahydrobenzotriazoles.

While specific data for "2,5,6,7-Tetrahydrobenzotriazol-4-one" is limited in publicly available literature, a closely related and patented compound, 4,5,6,7-tetrahydro-benzotriazole , has been shown to exhibit superior performance compared to benzotriazole, particularly in mineral oil-based functional fluids.[6] This guide will focus on the known properties and potential advantages of this hydrogenated derivative as a representative of the tetrahydrobenzotriazole class.

Mechanism of Action: A Comparative Overview

Both benzotriazole and its tetrahydro-derivative function as metal deactivators through two primary mechanisms: surface film formation and chelation.

  • Surface Film Formation: The primary protective mechanism involves the formation of a passive, polymeric film on the metal surface.[4] For benzotriazole, the nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal atoms.[1] This interaction leads to the formation of a stable, insoluble complex that acts as a barrier to corrosion.[4]

  • Chelation: In addition to surface protection, these compounds can chelate dissolved metal ions in the bulk fluid, preventing them from participating in catalytic oxidative reactions.[1]

The key difference in the mechanism of the tetrahydro-derivative may lie in its modified electronic properties and steric hindrance due to the hydrogenated ring, which could influence the packing and stability of the protective film.

Metal_Deactivator_Mechanism cluster_Benzotriazole Benzotriazole (BTA) cluster_Tetrahydrobenzotriazole 2,5,6,7-Tetrahydrobenzotriazol-4-one BTA Benzotriazole BTA_Film Protective Cu(I)-BTA Film BTA->BTA_Film Adsorption & Film Formation BTA_Chelate Chelated Cu(II)-BTA Complex BTA->BTA_Chelate Chelation THBTA Tetrahydro-BTA-4-one THBTA_Film Potentially More Robust Protective Film THBTA->THBTA_Film Adsorption & Film Formation THBTA_Chelate Chelated Cu(II)-THBTA Complex THBTA->THBTA_Chelate Chelation Metal Metal Surface (e.g., Copper) Ions Dissolved Metal Ions (Cu²⁺)

Caption: Mechanism of action for benzotriazole and its tetrahydro-derivative.

Comparative Performance Data

To illustrate the type of data required for a comprehensive comparison, the following table presents a hypothetical comparison based on typical performance metrics for corrosion inhibitors.

Performance Metric Benzotriazole 2,5,6,7-Tetrahydrobenzotriazol-4-one (Hypothetical) Test Method
Corrosion Inhibition Efficiency (%) >95% on Copper in acidic media[7]Potentially >98% on Copper in mineral oilWeight Loss (ASTM G31)
Polarization Resistance (Rp) (Ω·cm²) HighPotentially HigherPotentiodynamic Polarization (ASTM G5)
Corrosion Current (Icorr) (A/cm²) LowPotentially LowerPotentiodynamic Polarization (ASTM G5)
Solubility in Mineral Oil ModerateHigh[6]Visual Inspection/Spectroscopy
Thermal Stability GoodPotentially ExcellentThermogravimetric Analysis (TGA)

Experimental Protocols for Comparative Evaluation

For researchers aiming to conduct a direct comparison, the following standardized methods are recommended.

Gravimetric Analysis (Weight Loss Method) - ASTM G31

This method provides a straightforward measure of corrosion inhibition efficiency.

  • Specimen Preparation: Prepare metal coupons (e.g., copper) of known dimensions and surface area. Polish the coupons to a uniform finish, clean with appropriate solvents, dry, and weigh accurately.

  • Test Solution Preparation: Prepare the corrosive medium (e.g., acidic solution, lubricant) with and without the inhibitors at various concentrations.

  • Immersion Test: Immerse the prepared coupons in the test solutions for a specified duration and temperature.

  • Post-Test Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products according to ASTM G1 procedures, dry, and reweigh.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ = Weight loss of the coupon in the uninhibited solution.

    • Wᵢ = Weight loss of the coupon in the inhibited solution.

Electrochemical Evaluation - ASTM G5 & G102

Electrochemical methods provide insights into the mechanism of inhibition.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize.

    • Scan the potential from the cathodic to the anodic region at a slow, constant rate.

    • Record the resulting current density.

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.

    • A lower Icorr in the presence of the inhibitor indicates effective corrosion protection.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal over a range of frequencies at the OCP.

    • Measure the impedance response of the system.

    • The Nyquist plot will show a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates greater corrosion resistance.

Experimental_Workflow cluster_Preparation Preparation cluster_Evaluation Performance Evaluation cluster_Analysis Data Analysis Prep_Coupons Prepare Metal Coupons (e.g., Copper) Weight_Loss Gravimetric Analysis (ASTM G31) Prep_Coupons->Weight_Loss Electrochemical Electrochemical Tests (ASTM G5, G102) Prep_Coupons->Electrochemical Prep_Solutions Prepare Test Solutions (with and without inhibitors) Prep_Solutions->Weight_Loss Prep_Solutions->Electrochemical Calc_IE Calculate Inhibition Efficiency (%) Weight_Loss->Calc_IE Analyze_Electrochem Analyze Polarization and Impedance Data Electrochemical->Analyze_Electrochem Conclusion Comparative Assessment of Metal Deactivator Performance Calc_IE->Conclusion Analyze_Electrochem->Conclusion

Caption: Experimental workflow for comparing metal deactivators.

Conclusion

Benzotriazole remains a highly effective and widely used metal deactivator. However, derivatives such as 4,5,6,7-tetrahydro-benzotriazole show promise for enhanced performance, particularly in non-aqueous systems. For researchers and drug development professionals, a thorough evaluation using standardized experimental protocols is crucial for selecting the optimal metal deactivator for a specific application. The methodologies outlined in this guide provide a robust framework for conducting such a comparative study.

References

  • JETIR. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemistry and surface analysis of the effect of benzotriazole on the cut edge corrosion of galvanized steel. Retrieved from [Link]

  • ResearchGate. (2016, June 6). Electrochemical Behavior of 1, 2, 4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media. Retrieved from [Link]

  • Molbase. (n.d.). 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one. Retrieved from [Link]

  • De Gruyter. (2022, April 7). Metal corrosion inhibition by triazoles: A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Comprehensive Investigation of the Adsorption, Corrosion Inhibitory Properties, and Quantum Calculations for 2-(2,4,5-Trimethoxybenzylidene) Hydrazine Carbothioamide in Mitigating Corrosion of XC38 Carbon Steel under HCl Environment. Retrieved from [Link]

  • GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Google Patents. (n.d.). US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator.
  • ResearchGate. (n.d.). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines using benzotriazole auxiliary. Retrieved from [Link]

  • UNPChemicals. (2025, January 10). Chelating effect of metal deactivators. Retrieved from [Link]

  • Desalination and Water Treatment. (2023). Inhibition performance of benzotriazole-based composite inhibitor against carbon steel corrosion in stone processing wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2012, May 10). Theoretical Evaluation of Corrosion Inhibition Performance of Some Triazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1M HCl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrobenzotriazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[2][4][8]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 14). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Retrieved from [Link]

  • MDPI. (2021, December 10). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

  • MDPI. (2022, May 23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Retrieved from [Link]

  • PubMed. (2022, January 30). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

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Validation

In Silico Toxicity Prediction of 2,5,6,7-Tetrahydrobenzotriazol-4-one Derivatives: A Comparative Guide to Computational Models

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability for drug development or agrochemical applications. Derivatives of 2,5,6,7-tetrahydrobenzotriazol-4-one repres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability for drug development or agrochemical applications. Derivatives of 2,5,6,7-tetrahydrobenzotriazol-4-one represent a highly versatile class of bicyclic building blocks. However, their unique structural features—specifically the fused 1,2,3-triazole ring paired with a cyclic ketone—present distinct toxicological liabilities that must be profiled early in the development pipeline.

Relying solely on in vivo or in vitro assays for early-stage screening is economically unfeasible and ethically discouraged. Instead, modern toxicological risk assessment relies on robust in silico prediction models [1]. This guide objectively compares the leading computational alternatives for predicting the toxicity of these derivatives, providing a self-validating experimental workflow and the mechanistic reasoning behind each protocol.

Mechanistic Context: Why This Scaffold Requires Specialized Profiling

Before selecting a prediction tool, we must understand the chemical causality of the potential toxicity. The 2,5,6,7-tetrahydrobenzotriazol-4-one scaffold contains two primary regions of interest:

  • The Triazole Moiety: Nitrogen-rich heterocycles are notorious for their ability to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes. While this is the intended mechanism for azole antifungals, off-target CYP inhibition in human models can lead to severe drug-drug interactions and hepatotoxicity.

  • The Tetrahydrobenzotriazolone System: Depending on the substitution pattern, the ketone group on the saturated ring can act as a hydrogen bond acceptor or, if unsaturation is introduced during metabolism, a potential Michael acceptor capable of depleting cellular glutathione (GSH).

Pathway Triazole 1,2,3-Triazole Moiety (Pharmacophore) CYP CYP450 Heme Iron Coordination Triazole->CYP N-coordination Ketone Tetrahydrobenzotriazol-4-one Ring System Michael Potential Electrophilic Reactivity (Metabolite) Ketone->Michael Structural Alert Metabolism Altered Xenobiotic Metabolism CYP->Metabolism Hepato Hepatotoxicity Risk Metabolism->Hepato GSH Glutathione (GSH) Depletion Michael->GSH Tox Cellular Toxicity / Mutagenicity GSH->Tox

Mechanistic pathways of 2,5,6,7-tetrahydrobenzotriazol-4-one derivative toxicity.

Comparative Analysis of In Silico Alternatives

When evaluating these derivatives, no single software suite provides a perfect predictive model. Quantitative Structure-Activity Relationship (QSAR) models require the query molecule to fall within their specific "applicability domain" [1]. Because 2,5,6,7-tetrahydrobenzotriazol-4-one is a relatively niche scaffold [4], we must compare tools based on their underlying methodologies: Expert Rule-Based Systems vs. Machine Learning (ML) QSAR Models vs. Read-Across Frameworks .

Performance Comparison Table
Feature / PlatformDerek Nexus (Lhasa Ltd.)ProTox-II / HD-GEMOECD QSAR Toolbox
Underlying Methodology Expert Rule-Based (LBSAs)Machine Learning / Deep LearningRead-Across / Category Formation
Primary Strength ICH M7 compliant mutagenicity prediction [2].Highly accurate organ-specific toxicity (e.g., Hepatotoxicity) [3].Mechanistic transparency and analog identification.
Handling of Triazoles Excellent flag for known reactive nitrogen alerts.Captures non-linear structure-activity cliffs well.Requires manual curation of the analog dataset.
Regulatory Acceptance High (Gold standard for regulatory submissions).Moderate (Excellent for internal screening, less for filing).High (Endorsed by ECHA and OECD).
Limitation for Scaffold May lack specific rules for the fused ketone ring system."Black box" nature makes mechanistic justification difficult.Time-consuming; heavily dependent on user expertise.

The Verdict: For regulatory submissions (such as proving a derivative is not a mutagenic impurity), Derek Nexus is the mandatory choice due to its reliance on Literature-Based Structural Alerts (LBSAs) [2]. However, for early-stage lead optimization where we need to predict acute oral toxicity (LD50) or hepatotoxicity driven by the triazole ring, ProTox-II or advanced ML models like HD-GEM provide superior predictive accuracy [3].

Self-Validating Experimental Protocol: Consensus Modeling

To overcome the limitations of individual platforms, I employ a Consensus Modeling Workflow . This protocol ensures that the predictions are self-validating; if the rule-based system and the ML system agree, confidence is high. If they conflict, we default to the read-across methodology to manually investigate the discrepancy.

Step-by-Step Methodology

Step 1: Structural Curation and Tautomer Standardization

  • Action: Input the SMILES string of the 2,5,6,7-tetrahydrobenzotriazol-4-one derivative into a molecular editor (e.g., ChemDraw or RDKit).

  • Causality: Triazoles exhibit significant annular tautomerism (1H, 2H, and 3H forms). If you do not standardize the tautomeric state before feeding the SMILES into a 3D QSAR model, the software will calculate incorrect molecular descriptors (e.g., dipole moment, polar surface area), leading to false toxicity predictions.

Step 2: Expert Rule-Based Screening (Mutagenicity)

  • Action: Process the standardized structure through Derek Nexus .

  • Action: Evaluate the output against the ICH M7 guidelines. Look specifically for alerts related to aromatic amines (if substituted) or reactive epoxides [2].

  • Causality: Derek Nexus will flag structural alerts based on historical assay data (e.g., Ames test). If an alert is triggered, the system provides the exact literature reference, allowing the scientist to determine if the alert is a false positive based on steric hindrance around the triazole ring.

Step 3: Machine Learning Prediction (Organ Toxicity)

  • Action: Submit the structure to ProTox-II or an equivalent ML-based webserver.

  • Action: Record the predicted LD50, Toxicity Class (I-VI), and specific probabilities for Hepatotoxicity and Carcinogenicity.

  • Causality: ML models excel at identifying subtle electronic effects. For instance, halogenation on the derivative's side chains can drastically alter its toxicity profile—a nuance that traditional QSAR often misses but advanced ML models capture effectively [3].

Step 4: Read-Across Validation (Discrepancy Resolution)

  • Action: If Step 2 and Step 3 yield conflicting results, import the structure into the OECD QSAR Toolbox .

  • Action: Profile the molecule to find at least 5 structurally similar analogs (Tanimoto similarity > 0.8) with known empirical in vivo data.

  • Causality: By analyzing the empirical data of close neighbors, we can manually override a false positive generated by the in silico models, providing a scientifically sound justification for regulatory bodies.

Workflow cluster_tools Parallel In Silico Profiling Start Input: 2,5,6,7-Tetrahydrobenzotriazol-4-one Derivatives (SMILES) Curation Structural Curation & Tautomer Standardization Start->Curation Derek Derek Nexus (Expert Rule-Based) Curation->Derek 2D Alerts ProTox ProTox-II / ML (Statistical Models) Curation->ProTox Descriptors QSAR OECD QSAR Toolbox (Read-Across) Curation->QSAR Analogs Consensus Consensus Scoring & Expert Review Derek->Consensus ProTox->Consensus QSAR->Consensus Output Final Toxicity Profile (ICH M7 Compliant) Consensus->Output

Consensus workflow for in silico toxicity prediction of novel derivatives.

Conclusion

Predicting the toxicity of 2,5,6,7-tetrahydrobenzotriazol-4-one derivatives requires a nuanced understanding of both the chemical scaffold and the computational tools at our disposal. While Derek Nexus remains the undisputed leader for regulatory-compliant mutagenicity screening, it must be paired with ML platforms like ProTox-II to accurately capture organ-specific toxicities driven by the triazole moiety. By employing a consensus methodology grounded in rigorous tautomer standardization and read-across validation, development teams can confidently triage toxic liabilities long before a compound reaches the in vivo testing phase.

References
  • Raies, A. B., & Bajic, V. B. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science.[Link]

  • Barber, C., et al. (2015). A practical application of two in silico systems for identification of potentially mutagenic impurities. Regulatory Toxicology and Pharmacology.[Link]

  • Mutebi, et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82417154, 6-Amino-2,5,6,7-tetrahydrobenzotriazol-4-one.[Link]

Comparative

Comparative analysis of different synthetic routes to 2,5,6,7-Tetrahydrobenzotriazol-4-one

The 2,5,6,7-tetrahydrobenzotriazol-4-one (THBT-4-one) scaffold—often existing in tautomeric equilibrium with its 4,5,6,7-tetrahydro-1H-benzotriazol-4-one form—is a privileged structural motif in modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,5,6,7-tetrahydrobenzotriazol-4-one (THBT-4-one) scaffold—often existing in tautomeric equilibrium with its 4,5,6,7-tetrahydro-1H-benzotriazol-4-one form—is a privileged structural motif in modern drug discovery and materials science. This core serves as a highly versatile building block for synthesizing positive allosteric modulators (PAMs) for the mGlu5 receptor, novel antitubercular agents, and advanced metal deactivators[1][2][3]. Unlike the parent 4,5,6,7-tetrahydrobenzotriazole, the presence of the C4-ketone provides a critical electrophilic handle for downstream functionalization via reductive amination, Grignard addition, or cross-coupling[4].

This guide objectively compares the two primary synthetic methodologies used to construct the THBT-4-one core: the Azide-Enone Cycloaddition (Route A) and the Hydrogenation-Oxidation Sequence (Route B) . By analyzing the mechanistic causality, atom economy, and scalability of each approach, researchers can select the optimal protocol for their specific target derivatives.

Mechanistic Pathway & Route Selection

The synthesis of the THBT-4-one core fundamentally depends on whether the target molecule requires N-substitution (e.g., N-aryl or N-alkyl derivatives) or if the unsubstituted parent heterocycle is desired.

SyntheticRoutes N1 Azide + 2-Cyclohexen-1-one N2 1,3-Dipolar Cycloaddition (Xylene, 145°C) N1->N2 N3 Triazoline Intermediate (Unstable) N2->N3 N4 Oxidative Aromatization (-H2) N3->N4 Target Tetrahydrobenzotriazol-4-one Core N4->Target Route A N5 1H-Benzotriazole N6 Catalytic Hydrogenation (PtO2, H2, AcOH) N5->N6 N7 4,5,6,7-Tetrahydrobenzotriazole N6->N7 N8 Allylic Oxidation (Oxidant / Catalyst) N7->N8 N8->Target Route B

Mechanistic pathways for the synthesis of the tetrahydrobenzotriazol-4-one core.

Route A: Thermal Azide-Enone Cycloaddition

This route leverages a 1,3-dipolar cycloaddition between an organic azide and 2-cyclohexen-1-one[5].

  • Causality behind the chemistry: The reaction is strictly performed in a high-boiling, non-polar solvent (e.g., xylene at 145 °C)[5]. This intense thermal activation is required to overcome the energetic barrier of the [3+2] cycloaddition. The initial coupling forms a highly unstable triazoline intermediate. Under these elevated temperatures, the triazoline undergoes spontaneous oxidative aromatization (dehydrogenation), driven thermodynamically by the formation of the highly stable aromatic triazole system[5].

Route B: Catalytic Hydrogenation Followed by Allylic Oxidation

This two-step sequence builds the core from the inexpensive, commercially available 1H-benzotriazole[1].

  • Causality behind the chemistry: Benzotriazole is highly resonance-stabilized. Standard hydrogenation conditions will fail to reduce the carbocycle. Therefore, the protocol necessitates a highly active catalyst (PtO 2​ ) in an acidic medium (glacial acetic acid) under elevated pressure (3–5 atm) and temperature (50–100 °C)[1]. The acidic environment protonates the triazole ring, disrupting the overall aromaticity and rendering the fused benzene ring susceptible to reduction. Once the 4,5,6,7-tetrahydrobenzotriazole is formed, the C4 position becomes allylic to the triazole's π -system, making its C-H bonds highly activated for selective oxidation[6].

Quantitative Comparison of Synthetic Routes

To facilitate objective decision-making, the operational parameters of both routes are summarized below.

ParameterRoute A (Azide-Enone Cycloaddition)Route B (Hydrogenation + Oxidation)
Primary Starting Materials Functionalized Azide + 2-Cyclohexen-1-one1H-Benzotriazole
Typical Overall Yield 76% – 96% (Single Step)[7]60% – 75% (Over Two Steps)
Regioselectivity Excellent (Directly yields N1/N2 substituted core)N/A (Yields the unsubstituted parent NH core)
Key Reaction Conditions 145 °C, Xylene, 2 hours[5]Step 1: PtO 2​ , H 2​ (3-5 atm), 50-100 °C[1]Step 2: Allylic Oxidant, RT to 80 °C
Scalability & Safety Moderate (Scale is limited by the explosive hazards of azides)High (Standard industrial method for the parent core)
Ideal Application Library synthesis of N-Aryl/Alkyl derivatives (e.g., drug screening)[4]Bulk synthesis of the unsubstituted parent building block[8]

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical or spectroscopic changes.

Protocol A: Synthesis of 1-(4-tert-Butylphenyl)-1,5,6,7-tetrahydrobenzotriazol-4-one

Adapted from established antitubercular ligand synthesis workflows[5].

  • Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1-azido-4-tert-butylbenzene (409.0 mg, 2.3 mmol) in anhydrous xylene (20 mL)[5].

    • Expert Insight: Xylene is chosen specifically for its boiling point (~140-145 °C), which perfectly matches the thermal activation energy required for the triazoline aromatization.

  • Reagent Addition: Add 2-cyclohexen-1-one (224.4 mg, 2.3 mmol, 1.0 equiv) to the stirring solution[5].

  • Cycloaddition & Aromatization: Heat the reaction mixture to 145 °C for exactly 2 hours[5].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) eluent system[5]. The protocol is validated when the distinct UV-active spot of the starting azide completely disappears, indicating full conversion.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure ketone (Yield: ~96%)[7]. 1 H NMR (CDCl 3​ ) will confirm the structure via the characteristic triplet signals of the cyclohexanone ring at δ 2.98 and 2.56 ppm[7].

Protocol B: Synthesis of the Parent 4-oxo-4,5,6,7-tetrahydrobenzotriazole

Optimized for bulk building-block generation.

  • Catalytic Hydrogenation: In a high-pressure hydrogenation reactor, dissolve 1H-benzotriazole in glacial acetic acid. Add 5 mol% Platinum(IV) oxide (PtO 2​ , Adams' catalyst).

  • Pressurization: Purge the vessel with inert gas, then pressurize with H 2​ gas to 3–5 atmospheres. Heat the reactor to 50–100 °C for 12 hours[1].

    • Expert Insight: The reaction is self-validating via pressure drop monitoring; hydrogen consumption will cease once the three equivalents of H 2​ are absorbed.

  • Filtration: Carefully vent the reactor. Filter the mixture through a pad of Celite to remove the pyrophoric Pt catalyst. Concentrate the filtrate to yield 4,5,6,7-tetrahydro-1H-benzotriazole (85–90% conversion)[1].

  • Allylic Oxidation: Dissolve the intermediate in dichloromethane. Treat with an allylic oxidant (e.g., tert-butyl hydroperoxide with a transition metal catalyst). Stir at room temperature until TLC indicates the disappearance of the starting material.

  • Isolation: Quench with aqueous sodium thiosulfate, extract with organic solvent, and recrystallize to yield the final 2,5,6,7-tetrahydrobenzotriazol-4-one[8].

Route Selection Decision Matrix

DecisionMatrix Start Target Molecule Requirement Q1 Is N-substitution required? Start->Q1 Yes Yes (e.g., N-Aryl/Alkyl) Q1->Yes Yes No No (Unsubstituted NH) Q1->No No RouteA Route A: Azide-Enone Cycloaddition (Direct N-substitution) Yes->RouteA RouteB Route B: Hydrogenation + Oxidation (Parent Heterocycle) No->RouteB

Logical decision tree for selecting the optimal synthetic route based on target substitution.

References

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents (Journal of Medicinal Chemistry - ACS Publications). 4

  • 1H-Benzotriazole, 4,5,6,7-tetrahydro-|C6H9N3 - Metal-Catalyzed Syntheses Involving Tetrahydrobenzotriazole (Benchchem). 1

  • Identification and optimisation of a series of tetrahydrobenzotriazoles as metabotropic glutamate receptor 5-selective positive allosteric modulators (ResearchGate). 3

  • 2,5,6,7-Tetrahydrobenzotriazol-4-one Product Specifications (EvitaChem). 8

  • US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator (Google Patents). 2

  • Identification of the specific electron transfer proteins, ferredoxin, and ferredoxin reductase, for CYP105D7 in Streptomyces avermitilis MA4680 (ResearchGate). 6

Sources

Validation

Application Guide: Validating the Biological Activity of Novel 2,5,6,7-Tetrahydrobenzotriazol-4-one Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs) for Cognitive Enhancement Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs) for Cognitive Enhancement

Executive Summary & Mechanistic Rationale

The development of pro-cognitive therapeutics for schizophrenia and Alzheimer's disease has increasingly focused on enhancing N-methyl-D-aspartate (NMDA) receptor function. Because direct NMDA agonism carries a high risk of excitotoxicity, targeting the metabotropic glutamate receptor 5 (mGluR5) via Positive Allosteric Modulators (PAMs) has emerged as a superior pharmacological strategy.

Recent structure-activity relationship (SAR) explorations have identified 2,5,6,7-Tetrahydrobenzotriazol-4-one derivatives (specifically optimized candidates like Compound 29) as highly potent, CNS-penetrant mGluR5 PAMs [1]. Unlike traditional orthosteric agonists, these derivatives bind to an allosteric pocket on the transmembrane domain of the G-protein coupled receptor (GPCR). They do not activate the receptor directly; instead, they potentiate the affinity and efficacy of endogenous glutamate, preserving the spatial and temporal fidelity of physiological synaptic transmission.

mGluR5_Signaling Glutamate Endogenous Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Transmembrane GPCR) Glutamate->mGluR5 Binds Orthosteric Site PAM Tetrahydrobenzotriazol-4-one (Allosteric Modulator) PAM->mGluR5 Binds Allosteric Site Gq Gq Protein Activation mGluR5->Gq Synergistic Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 IP3 Pathway Cleavage NMDAR NMDA Receptor Potentiation (LTP & Memory Consolidation) Ca2->NMDAR Downstream Kinase Activation

Fig 1: Synergistic activation of mGluR5 by endogenous glutamate and tetrahydrobenzotriazole PAMs.

Comparative Performance Data

To objectively evaluate the clinical viability of novel 2,5,6,7-Tetrahydrobenzotriazol-4-one derivatives, they must be benchmarked against standard reference mGluR5 PAMs, such as CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) [2].

A critical differentiator for the tetrahydrobenzotriazole class is its low maximal glutamate fold-shift . While early-generation PAMs (like CDPPB) induced high fold-shifts (>7-fold) that led to neurotoxicity and seizure liabilities in preclinical models, optimized tetrahydrobenzotriazoles exhibit a "ceiling effect" (~2.5-fold shift). This provides robust cognitive enhancement while maintaining a broad therapeutic safety window.

Table 1: Pharmacological Comparison Profile
Parameter2,5,6,7-Tetrahydrobenzotriazole (e.g., Cmpd 29)CDPPB (Standard Reference)Causality / Implication for Drug Development
mGluR5 Potentiation (EC₅₀) 14 nM27 nMHigher target affinity reduces the required clinical dosing and systemic burden.
Maximal Fold Shift 2.5-fold (Low)7.1-fold (High)Critical: Low fold-shift prevents excitotoxicity and seizure liability by capping receptor overactivation.
Intrinsic Agonism NoneNoneEnsures the receptor is only activated temporally in the presence of endogenous glutamate.
Brain/Plasma (B/P) Ratio 1.20.8Superior CNS penetrance ensures target engagement at lower systemic doses.
NOR Assay Efficacy Dose 3 mg/kg10 mg/kgCorrelates with improved pharmacokinetics and higher receptor occupancy in the prefrontal cortex.

Experimental Validation Workflows

To establish the biological activity of these derivatives, a self-validating pipeline moving from in vitro functional assays to in vivo behavioral models is required.

Validation_Workflow Step1 1. In Vitro FLIPR (Ca2+ Mobilization) Step2 2. Counter-Screen (mGluR1/2/3 Selectivity) Step1->Step2 EC50 < 50nM Step3 3. DMPK & PK (Brain Penetrance) Step2->Step3 >100x Selectivity Step4 4. In Vivo Efficacy (NOR Assay) Step3->Step4 B/P Ratio > 1.0

Fig 2: Sequential validation workflow from in vitro screening to in vivo behavioral efficacy.

Protocol A: In Vitro Calcium Mobilization (FLIPR Assay)

This assay measures the intracellular calcium release triggered by Gq-coupled mGluR5 activation.

Expertise & Causality: To ensure the protocol is a self-validating system, a dual-addition fluidics protocol is utilized. The first addition injects the PAM alone to verify the absence of intrinsic agonism. The second addition introduces an EC₂₀ concentration of glutamate . Using a submaximal EC₂₀ (rather than EC₈₀) provides a wide dynamic range, allowing researchers to accurately observe the leftward shift in the concentration-response curve caused by the PAM.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human mGluR5 at 30,000 cells/well in a 384-well black clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 assay buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • First Addition (Compound): Inject the tetrahydrobenzotriazole derivative (concentration curve: 0.1 nM to 10 µM). Record fluorescence for 3 minutes. Validation Check: The signal must remain flat, proving the compound is not a direct agonist.

  • Second Addition (Agonist): Inject glutamate at an EC₂₀ concentration (typically ~300 nM). Record the peak calcium transient for 3 minutes.

  • Data Analysis: Calculate the EC₅₀ and maximal fold-shift by normalizing the peak fluorescence against a maximum glutamate control (EC₁₀₀).

Protocol B: In Vivo Novel Object Recognition (NOR) Assay

The NOR assay evaluates recognition memory and is highly sensitive to mGluR5 modulation.

Expertise & Causality: This assay exploits the natural exploratory behavior of rodents. By utilizing a 24-hour inter-trial interval, vehicle-treated rodents naturally fail to discriminate the novel object due to memory decay. A self-validating internal control is the Total Exploration Time ; if a compound alters total exploration time rather than just the Discrimination Index, it indicates non-specific locomotor stimulation rather than true cognitive enhancement.

Step-by-Step Methodology:

  • Habituation: Acclimate adult male Wistar rats to the testing arena (empty) for 10 minutes per day for two consecutive days.

  • Compound Administration: Dose the rats with the tetrahydrobenzotriazole derivative (e.g., 3 mg/kg, p.o.) or vehicle 30 minutes prior to the acquisition trial.

  • Acquisition Trial (T1): Place two identical objects (e.g., plastic blocks) in the arena. Allow the rat to explore for 3 minutes. Remove the rat and return it to its home cage.

  • Retention Interval: Wait 24 hours. (This long interval ensures memory decay in control animals).

  • Retention Trial (T2): Replace one familiar object with a novel object (e.g., a glass cylinder). Place the rat back in the arena for 3 minutes.

  • Scoring & Validation: Blinded observers record the time spent exploring each object. Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / Total Exploration Time.

    • Validation Check: Ensure total exploration time does not significantly differ between the vehicle and treatment groups.

References

  • Ellard, J. M., et al. "Identification and optimisation of a series of tetrahydrobenzotriazoles as metabotropic glutamate receptor 5-selective positive allosteric modulators that improve performance in a preclinical model of cognition." Bioorganic & Medicinal Chemistry Letters, 2015. [Link]

  • Kinney, G. G., et al. "A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models." Journal of Pharmacology and Experimental Therapeutics, 2005.[Link]

Safety & Regulatory Compliance

Safety

2,5,6,7-Tetrahydrobenzotriazol-4-one proper disposal procedures

2,5,6,7-Tetrahydrobenzotriazol-4-one: Comprehensive Operational Safety and Disposal Guide As drug development and synthetic chemistry advance, laboratory professionals frequently handle complex heterocyclic compounds. 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

2,5,6,7-Tetrahydrobenzotriazol-4-one: Comprehensive Operational Safety and Disposal Guide

As drug development and synthetic chemistry advance, laboratory professionals frequently handle complex heterocyclic compounds. 2,5,6,7-Tetrahydrobenzotriazol-4-one (and its tautomeric derivatives) is a highly specialized intermediate. Because it contains a fused triazole ring, its disposal cannot be treated as standard organic waste. Improper combustion or disposal of benzotriazole derivatives can lead to the release of persistent environmental pollutants and toxic nitrogen oxides ( NOx​ ) [1].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and final disposal of 2,5,6,7-Tetrahydrobenzotriazol-4-one.

Hazard Causality & Chemical Profile

To implement an effective disposal strategy, one must first understand the causality behind the chemical's hazards. Benzotriazole derivatives are characterized by high thermal energy within the nitrogen-rich ring. When exposed to environmental moisture or improper incineration temperatures, they can form stable, toxic oxidation products such as 2-hydroxybenzothiazole (2-OH-BTH) [2]. Furthermore, they are highly toxic to aquatic ecosystems, strictly prohibiting drain disposal [3].

Table 1: Quantitative Hazard Summary & Disposal Implications

Hazard Classification (GHS)Causality & MechanismDisposal & Storage Implication
Acute Tox. 4 (H302/H312/H332) Systemic toxicity via oral, dermal, or inhalation routes.Mandates strict use of localized exhaust ventilation and sealed waste containers.
Eye/Skin Irrit. 2 (H315/H319) Direct chemical interaction with epithelial tissues.Nitrile/neoprene gloves and splash goggles are mandatory during spill cleanup.
Aquatic Chronic 2 (H411) Persistent in water; bioaccumulates in aquatic organisms.Zero-drain policy. Aqueous washings must be collected as hazardous waste[3].
Combustible Dust Hazard Fine powders can form explosive mixtures in the air.Vacuuming spills requires explosion-proof equipment. No compressed air cleaning [4].

Operational Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization of the powder and subsequent inhalation or environmental release.

Step-by-Step Spill Mitigation:

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Operators must wear a particulate respirator (N95 or P100), heavy-duty nitrile gloves, a chemically resistant lab coat, and unvented safety goggles.

  • Dust-Free Mechanical Collection:

    • Do not use compressed air or standard brooms, as this introduces the risk of a dust explosion.

    • Lightly mist the spill with a compatible non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust formation.

    • Use a non-sparking scoop or an explosion-proof HEPA vacuum to collect the material [4].

  • Surface Decontamination: Wipe down the affected area with a damp cloth. Place all used cloths and absorbent materials into the designated hazardous waste container.

  • Seal and Label: Transfer the collected waste into a high-density polyethylene (HDPE) container. Seal tightly and label as "Hazardous Spill Residue: 2,5,6,7-Tetrahydrobenzotriazol-4-one (Toxic/Aquatic Hazard)."

Waste Segregation and Storage Plan

Proper segregation prevents dangerous cross-reactions in the waste accumulation area.

  • Solid Waste: Collect unreacted powder, contaminated filter papers, and empty packaging in a dedicated, clearly labeled solid organic waste bin.

  • Liquid Waste: If the compound is dissolved in a solvent, segregate it into a Non-Halogenated Organic Waste carboy (unless a halogenated solvent like Dichloromethane was used, which dictates placement in a Halogenated Waste carboy).

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated area away from strong oxidizing agents to prevent accelerated decomposition and heat generation [3].

Final Disposal: High-Temperature Incineration Methodology

The only environmentally responsible and legally compliant method for the final destruction of 2,5,6,7-Tetrahydrobenzotriazol-4-one is high-temperature incineration at an approved facility.

The Causality of Incineration Parameters: Standard open burning or low-temperature incineration of benzotriazoles is dangerous. Research on the combustion of benzotriazole derivatives demonstrates that incomplete combustion yields persistent organic pollutants [1]. To achieve a >99.9999% destruction efficiency, the following parameters must be met by your waste management contractor:

  • Primary Combustion Zone: The waste must be subjected to temperatures exceeding 850°C (1562°F) . This high thermal threshold is required to completely cleave the stable triazole ring.

  • Residence Time: The vaporized chemical must remain in the secondary combustion chamber for a minimum of 2 seconds to ensure complete oxidation of organic fragments.

  • Flue Gas Treatment ( NOx​ Scrubbing): Because the molecule contains three adjacent nitrogen atoms, its destruction generates significant quantities of nitrogen oxides ( NOx​ ). The incinerator must be equipped with selective catalytic reduction (SCR) or wet scrubbers to neutralize NOx​ before atmospheric release [1][4].

Logical Workflow Visualization

Below is the procedural workflow for handling the waste lifecycle of this compound, from generation to final destruction.

WasteDisposal Start 2,5,6,7-Tetrahydrobenzotriazol-4-one Waste Generation State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Aqueous Aqueous/Solvent Mixture State->Aqueous Spill Accidental Spill State->Spill CollectSolid Collect in sealed hazardous waste container Solid->CollectSolid CollectAqueous Segregate as non-halogenated organic waste Aqueous->CollectAqueous SpillProtocol Dust-free sweep up (Avoid static/ignition) Spill->SpillProtocol Incineration High-Temperature Incineration (>850°C with NOx scrubbers) CollectSolid->Incineration CollectAqueous->Incineration SpillProtocol->CollectSolid

Figure 1: Logical workflow for the segregation, spill response, and disposal of benzotriazole waste.

References

  • PubMed / Elsevier B.V. "Behavior of benzotriazole derivatives during incineration of solid waste contaminated with thousand mg/kg levels." National Institutes of Health (NIH).
  • American Chemical Society (ACS). "Benzotriazole, Benzothiazole, and Benzophenone Compounds in Indoor Dust." Environmental Science & Technology.
  • Carl Roth. "Safety Data Sheet: 1,2,3-Benzotriazole ≥99 %, for synthesis.
  • PubChem - NIH. "1H-Benzotriazole | C6H5N3 | CID 7220 - Identification and Spill Protocols.
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